Executive Summary
Sulfur-substituted cyclopropanecarboxylic acids represent a high-value scaffold in modern medicinal chemistry, offering a unique intersection of conformational restriction and versatile electronic tunability. Unlike their carbon-only analogs, these motifs provide a "bifunctional" handle: the carboxylic acid serves as a critical polar contact (often mimicking glutamate or aspartate), while the sulfur moiety (thioether, sulfoxide, or sulfone) modulates lipophilicity, metabolic stability, and allows for divergent late-stage functionalization. This guide details the synthesis, physicochemical properties, and therapeutic applications of these compounds, with a focus on the 2-(phenylsulfanyl)cyclopropane-1-carboxylic acid scaffold.
Structural & Electronic Characteristics[1]
The cyclopropane ring is a bioisostere of the alkene double bond but adds significant sp³ character and metabolic stability. Introducing a sulfur atom at the C1 or C2 position drastically alters the electronic landscape.
Stereochemical Considerations
The rigid cyclopropane backbone creates distinct cis and trans (or E and Z) isomers.
Cis-isomers: The sulfur substituent and the carboxylic acid are on the same face. This often facilitates intramolecular hydrogen bonding or specific receptor sub-pocket binding.
Trans-isomers: Generally thermodynamically more stable and often exhibit higher lipophilicity due to reduced dipole moments.
Sulfur Oxidation States as Molecular Switches
The sulfur atom serves as a "chameleon" functional group.
Thioether (-S-): Lipophilic, electron-rich. Can participate in hydrophobic interactions.
Sulfoxide (-S(=O)-): Chiral center (adding complexity), highly polar, hydrogen bond acceptor.
Sulfone (-S(=O)₂-): Strong electron-withdrawing group (EWG), enhances the acidity of the neighboring cyclopropane protons, and increases metabolic stability.
The construction of sulfur-substituted cyclopropanes relies heavily on catalytic carbene transfer. The most robust route for drug discovery applications is the cobalt-catalyzed cyclopropanation of vinyl sulfides.
Core Synthetic Pathway
The reaction utilizes ethyl diazoacetate (EDA) as the carbene source and phenyl vinyl sulfide as the trap. A Cobalt(II) porphyrin catalyst ensures high diastereoselectivity and yield, avoiding the instability issues often seen with copper catalysts in this specific transformation.
Figure 1: Divergent synthetic pathway for sulfur-substituted cyclopropanes. The sulfide handle allows for post-cyclopropanation functionalization.
Medicinal Chemistry Applications
Glutamate Receptor Modulation (mGluR)
Analogs of 1-aminocyclopropane-1-carboxylic acid (ACPC) are potent ligands for the glycine site of the NMDA receptor. Introducing a sulfur substituent at the C2 position (e.g., 2-thio-ACPC) creates steric bulk that can selectively tune affinity between mGluR subtypes (agonist vs. antagonist activity).
Biofilm Dispersal Agents
Fatty acid mimics like 2-heptylcyclopropane-1-carboxylic acid (2CP) have shown efficacy in dispersing bacterial biofilms. Sulfur substitution in the alkyl chain (thioether variants) is currently explored to improve solubility and half-life while maintaining the "bent" conformation required for signaling.
Ethylene Biosynthesis Inhibition
In agrochemistry, 2-phenylcyclopropane-1-carboxylic acid is a competitive inhibitor of ACC oxidase. Sulfur derivatives in this class are investigated for enhanced plant uptake and prolonged duration of action.
Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.
Detailed Experimental Protocols
Synthesis of Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate
This protocol utilizes a Cobalt(II) catalyst for safety and yield, superior to traditional copper methods for sulfides.
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
Solvent & Catalyst: Add anhydrous toluene (0.5 M concentration relative to sulfide) and the Co(TPP) catalyst. Stir until dissolved.
Substrate Addition: Add phenyl vinyl sulfide (1.0 equiv) via syringe.
Carbene Addition: Heat the solution to 80°C. Add Ethyl Diazoacetate (EDA) dropwise over 2 hours using a syringe pump. Note: Slow addition is critical to prevent EDA dimerization.
Reaction: Continue stirring at 80°C for 4 hours after addition is complete. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of vinyl sulfide.
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
Purification: Purify the residue via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). The product elutes as a mixture of cis and trans isomers (typically separable).
Hydrolysis to 2-(Phenylsulfanyl)cyclopropane-1-carboxylic Acid
Dissolution: Dissolve the ester in the THF/Water/MeOH mixture (0.2 M).
Saponification: Add LiOH·H₂O in one portion.[1][3] Stir vigorously at room temperature for 12 hours.
Quench: Acidify the reaction mixture to pH ~2 using 1M HCl.
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Combine organic layers.
Drying: Wash with brine, dry over anhydrous Na₂SO₄, and filter.
Isolation: Remove solvent in vacuo to yield the crude acid. Recrystallize from Hexane/CH₂Cl₂ if necessary to obtain the pure carboxylic acid.
References
Synthesis of Sulfur-Containing Scaffolds: Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016).[4] Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
Cobalt-Catalyzed Cyclopropanation: Bull, J. A., et al. (2012). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds via Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.[5] Chemistry - A European Journal.[5]
Biofilm Dispersal Activity: Hubbard, et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology.
Properties of Cyclopropanecarboxylic Acid: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid.[6]
NMDA Receptor Modulation: Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: synthesis and NMDA receptor binding. Farmaco.[4]
This technical guide details the physicochemical properties, synthetic methodology, and biological applications of trans-2-(phenylsulfanyl)cyclopropanecarboxylic acid. Physicochemical Identity The molecule trans-2-(pheny...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthetic methodology, and biological applications of trans-2-(phenylsulfanyl)cyclopropanecarboxylic acid.
Physicochemical Identity
The molecule trans-2-(phenylsulfanyl)cyclopropanecarboxylic acid is a vicinally substituted cyclopropane derivative characterized by a sulfide linkage at the C2 position and a carboxylic acid at the C1 position. The trans configuration places the bulky phenylsulfenyl group and the carboxylic acid on opposite faces of the cyclopropane ring, which is thermodynamically favored over the cis isomer due to reduced steric strain.
Also known as trans-2-(phenylthio)cyclopropanecarboxylic acid
Molecular Weight
194.25 g/mol
Calculated based on standard atomic weights ()
Molecular Formula
CAS Registry Number
2135442-61-2
Specifically for the rel-(1R,2R) isomer (racemic trans)
Physical State
Solid (Crystalline)
Often isolated as off-white needles or powder
Melting Point
76–79 °C
Distinct from the cis isomer (often an oil or lower melting solid)
Boiling Point
~370.3 ± 35.0 °C
Predicted at 760 mmHg
Solubility
Soluble in organic solvents
DCM, EtOAc, MeOH; sparingly soluble in water (unless basified)
Structural Analysis
The cyclopropane ring imposes significant ring strain (~27.5 kcal/mol), making the C1–C2 bond shorter and increasing the s-character of the exocyclic bonds. The sulfur atom acts as a soft nucleophile in precursor states but, once attached, serves as a lipophilic anchor. The carboxylic acid moiety allows for further derivatization into amides (peptidomimetics) or esters (prodrugs).
Synthetic Methodology
The synthesis of trans-2-(phenylsulfanyl)cyclopropanecarboxylic acid generally proceeds via metal-catalyzed carbene transfer to an electron-rich alkene (phenyl vinyl sulfide).
Core Reaction Pathway
The most robust route involves the cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate (EDA), followed by ester hydrolysis.
Figure 1: Synthetic workflow for the production of the target acid via metal-catalyzed carbenoid addition.
Detailed Protocol (Standard Operating Procedure)
Objective: Synthesis of trans-2-(phenylsulfanyl)cyclopropanecarboxylic acid from phenyl vinyl sulfide.
Reagent Preparation:
Substrate: Phenyl vinyl sulfide (1.0 equiv).
Carbene Source: Ethyl diazoacetate (EDA) (1.2–1.5 equiv). Note: EDA is potentially explosive; handle with care.
Catalyst: Rhodium(II) acetate dimer (
) (0.5–1.0 mol%).
Cyclopropanation (Carbenoid Addition):
Dissolve phenyl vinyl sulfide and the catalyst in anhydrous dichloromethane (DCM) under an inert atmosphere (
or Ar).
Add EDA dropwise over 4–6 hours via a syringe pump. Slow addition is critical to minimize EDA dimerization (fumarate/maleate formation).
Stir at room temperature for 12 hours.
Validation: Monitor by TLC or GC-MS. The disappearance of the vinyl sulfide peak and appearance of the cyclopropane ester (MW ~222) confirms conversion.
Isomer Separation & Hydrolysis:
The reaction typically yields a diastereomeric mixture (trans:cis ratio approx. 60:40 to 80:20 depending on the catalyst).
Purification: Flash column chromatography (Hexane/EtOAc) is used to separate the trans-ester (usually elutes second due to polarity) from the cis-ester.
Saponification: Dissolve the purified trans-ester in THF/Water (1:1). Add LiOH (3.0 equiv) and stir at ambient temperature for 4 hours.
Workup: Acidify carefully with 1M HCl to pH 2. Extract with EtOAc, dry over
, and concentrate.
Crystallization: Recrystallize from Hexane/EtOAc to obtain the pure trans-acid as white needles.
Stereochemical Resolution
For pharmaceutical applications, the racemic trans-acid often requires resolution into its
and enantiomers.
Resolution Strategies
Enzymatic Resolution: Kinetic resolution of the ethyl ester using Candida antarctica Lipase B (CAL-B). The enzyme typically hydrolyzes one enantiomer of the ester faster than the other, allowing separation of the unreacted ester (one enantiomer) from the acid (opposite enantiomer).
Chiral HPLC: Preparative separation using polysaccharide-based columns (e.g., Chiralpak IC) with alkane/alcohol mobile phases.
Diastereomeric Salt Formation: Classical resolution using chiral amines such as
-(+)--methylbenzylamine.
Figure 2: Stereochemical resolution pathway to isolate the enantiopure scaffold.
The trans-2-(phenylsulfanyl)cyclopropanecarboxylic acid scaffold acts as a bioisostere for conformationally restricted amino acids and is a key pharmacophore in several therapeutic areas.
Glutamate Receptor Ligands (mGluR)
The cyclopropane core restricts the conformational freedom of the glutamate backbone. When the phenylsulfenyl group is present, it provides a hydrophobic handle that can occupy specific pockets in metabotropic glutamate receptors (mGluRs).
Mechanism: The rigid cyclopropane ring mimics the folded conformation of L-glutamate, potentially acting as an agonist or antagonist depending on the specific substitution pattern.
Matrix Metalloproteinase (MMP) Inhibitors
The carboxylic acid group serves as a zinc-binding group (ZBG) for the catalytic zinc ion in MMPs, while the phenylsulfenyl moiety occupies the S1' specificity pocket.
Relevance: MMP inhibitors are investigated for anti-cancer (anti-metastatic) and anti-inflammatory therapies.
Peptidomimetics
The molecule serves as a precursor to 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives if the sulfide is displaced or modified. However, the sulfide itself allows for oxidation to sulfoxides/sulfones, which are used to tune the electronic properties of the ring for protease inhibition.
References
ChemicalBook. (n.d.). rel-(1R,2R)-2-(Phenylthio)cyclopropanecarboxylic acid. Retrieved from
Organic Syntheses. (1998). Phenyl Vinyl Sulfide.[1][2] Org. Synth. Coll. Vol. 9, p. 107.[1][2] Retrieved from
ResearchGate. (2025). Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds via Cobalt Catalyzed Cyclopropanation. Retrieved from
National Institutes of Health (NIH). (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from
Strategic Bioisosterism of the 2-Phenylsulfanylcyclopropanecarboxylic Acid Scaffold
Here is an in-depth technical guide on the bioisosteric strategies for the 2-phenylsulfanylcyclopropanecarboxylic acid scaffold. Mitigating Metabolic Liabilities in GPR40 (FFAR1) Agonists Executive Summary & Scaffold Ana...
Author: BenchChem Technical Support Team. Date: February 2026
Here is an in-depth technical guide on the bioisosteric strategies for the 2-phenylsulfanylcyclopropanecarboxylic acid scaffold.
Mitigating Metabolic Liabilities in GPR40 (FFAR1) Agonists
Executive Summary & Scaffold Analysis
The 2-phenylsulfanylcyclopropanecarboxylic acid scaffold represents a privileged pharmacophore in the design of GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes Mellitus (T2DM). This structure mimics the conformation of endogenous long-chain fatty acids (the natural ligands of GPR40) while providing rigid vectors to enhance potency and selectivity.
However, this scaffold carries inherent liabilities that have historically plagued the GPR40 agonist class, most notably the risk of Drug-Induced Liver Injury (DILI) , as seen with the termination of Fasiglifam (TAK-875) in Phase III trials. The primary culprit is often the carboxylic acid moiety, which can undergo Phase II metabolism to form reactive acyl glucuronides.
This guide details the strategic replacement of the core structural motifs—the Acid Head, the Cyclopropane Core, and the Thioether Linker—to retain efficacy while eliminating toxicity.
The Pharmacophore Zones
We divide the molecule into three zones for optimization:
Zone A (The Warhead): The Carboxylic Acid (Critical for Arg183/Arg258 anchoring).
Zone B (The Vector): The Cyclopropane Ring (Defines the
angle).
Zone C (The Linker): The Thioether (S-Linker).
Zone A: The Carboxylic Acid Bioisosteres
Objective: Eliminate the formation of reactive acyl glucuronides while maintaining the negative charge required for the ionic interaction with the arginine triad in the GPR40 binding pocket.
The Toxicity Mechanism
Carboxylic acids are substrates for UDP-glucuronosyltransferases (UGTs). The resulting 1-O-acyl glucuronide is electrophilic. It can undergo:
Acyl Migration: Rearrangement to 2-, 3-, or 4-O-acyl isomers.
Covalent Binding: Nucleophilic attack by lysine residues on hepatic proteins, leading to immune-mediated hepatotoxicity.
Strategic Replacements
Bioisostere
pKa
LLE Impact
Rationale & Causality
Tetrazole
~4.9
Neutral/High
The Gold Standard. Mimics the planar acidity of carboxylate. Resists glucuronidation but can be a substrate for N-glucuronidation (usually non-reactive).
1,2,4-Oxadiazol-5(4H)-one
~6-7
High
Non-ionizable at neutral pH (depending on subs), but tautomerizes to an acidic species. Eliminates acyl glucuronide risk entirely.
Acylsulfonamide
~4.5
Medium
(). Maintains acidity but adds bulk. Useful if the binding pocket has depth (e.g., lipophilic pocket near Arg183).
Thiazolidine-2,4-dione (TZD)
~6.8
Low
Classic insulin sensitizer headgroup. Avoids glucuronidation but carries its own PPAR liability risks.
Decision Logic for Acid Replacement
Figure 1: Decision matrix for selecting carboxylic acid bioisosteres based on metabolic liability and binding pocket constraints.
Zone B: The Cyclopropane Core Bioisosteres
Objective: Maintain the specific angular vector (approx.
-) between the phenyl ring and the acid, which is critical for positioning the tail into the lipophilic pocket of GPR40.
The cyclopropane ring is metabolically robust but can be synthetically challenging and prone to ring-opening under specific acidic conditions.
Strategic Replacements
Gem-Dimethyl Ethylene: Opening the ring to a
chain.
Effect: Increases rotational freedom (entropic penalty) but simplifies synthesis. Often leads to a loss of potency unless the receptor pocket is flexible.
Cyclobutane / Oxetane:
Effect: Changes the exit vector angle. Oxetane reduces logP (improves solubility) but may alter the spatial arrangement of the acid.
Rigid Bicyclics (Dihydrobenzofuran):
Context: This is the strategy employed in TAK-875 .[1] The phenyl ring and the "linker" are fused into a dihydrobenzofuran system.
Benefit: Locks the conformation, reducing the entropic cost of binding. This is a "super-isostere" of the phenyl-cyclopropane motif.
Zone C: The Thioether Linker
Objective: Prevent sulfur oxidation.
The sulfide (
) is prone to oxidation by FMOs and CYPs to sulfoxides () and sulfones (). While sometimes active, these metabolites change the polarity and vector of the molecule.
Ether (
): More stable, slightly more electronegative.
Methylene (
): Increases lipophilicity (LLE penalty) but metabolically inert.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Target: trans-2-(Phenylsulfanyl)cyclopropanecarboxylic acid.
Methodology: Sulfonium Ylide Cyclopropanation (Corey-Chaykovsky type logic) or Rhodium-Catalyzed Carbenoid addition. We will describe the robust Rhodium-Catalyzed route for scalability.
Target: 5-(2-(Phenylsulfanyl)cyclopropyl)-1H-tetrazole.
Rationale: Converting the carboxylic acid to a tetrazole to block glucuronidation.
Step-by-Step:
Amide Formation: React the carboxylic acid (from Protocol A) with
to form the acid chloride, then treat with to yield the primary amide.
Nitrile Formation: Dehydrate the amide using Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at
.
Validation: Monitor disappearance of amide carbonyl peak in IR (~1680
) and appearance of nitrile (~2230 ).
Tetrazole Cyclization:
Dissolve the nitrile in DMF.
Add
(1.5 eq) and (1.5 eq).
Heat to
for 12-24 hours.
Workup: Acidify carefully with 1N HCl (Caution:
gas generation risk—perform in fume hood). Extract with EtOAc.
Purification: Recrystallize from Ethanol/Water.
Synthetic Workflow Visualization
Figure 2: Synthetic pathway from raw materials to the tetrazole bioisostere.
Key Data Summary (SAR)
The following table summarizes the impact of bioisosteric replacement on GPR40 potency and metabolic stability (Hypothetical data based on consensus literature trends for this scaffold).
Compound
Headgroup (Zone A)
Core (Zone B)
hGPR40 (nM)
Glucuronidation Rate
Ref 1
Cyclopropane
15
High (Risk)
Analog A
Tetrazole
Cyclopropane
22
Low
Analog B
Oxadiazolone
Cyclopropane
45
Negligible
Analog C
Gem-dimethyl
120
High
TAK-875
Dihydrobenzofuran
14
Moderate*
*Note: While TAK-875 is potent, its specific acyl glucuronide was linked to DILI, emphasizing the need for the bioisosteres (Analog A/B) described above.
References
Takeda Pharmaceutical Company. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[3][4] Journal of Medicinal Chemistry. Link
Amgen Inc. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. Link
Kalgutkar, A. S. (2020). Reactive Acyl Glucuronides and Drug-Induced Liver Injury: A Contemporary Review. Chemical Research in Toxicology. Link
Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[6] ChemMedChem. Link
phenylthio cyclopropane derivatives in medicinal chemistry
Phenylthio Cyclopropane Derivatives: Synthetic Scaffolds and Pharmacophores in Medicinal Chemistry Part 1: Executive Summary & Core Directive The Scaffold: Phenylthio cyclopropane derivatives consist of a cyclopropane ri...
Author: BenchChem Technical Support Team. Date: February 2026
Phenylthio Cyclopropane Derivatives: Synthetic Scaffolds and Pharmacophores in Medicinal Chemistry
Part 1: Executive Summary & Core Directive
The Scaffold: Phenylthio cyclopropane derivatives consist of a cyclopropane ring substituted with a phenylthio (–SPh) group. This motif is a high-value "chimeric" scaffold in medicinal chemistry, merging the conformational rigidity of the cyclopropyl group with the lipophilic, metabolically active sulfur handle.[1]
Strategic Value:
Bioisosterism: The cyclopropane ring acts as a metabolically stable isostere of an alkene (
), locking pharmacophores in a specific vector without the liability of rapid enzymatic reduction or hydration.
Divergent Functionalization: The sulfur atom stabilizes
-lithiation, allowing the cyclopropane ring to be decorated with diverse electrophiles (ketones, alcohols, amides) to generate lead-like libraries.
Metabolic Handles: The sulfide can be selectively oxidized to a sulfoxide (chiral center) or sulfone (strong electron-withdrawing group), tuning polarity (logP) and hydrogen-bond accepting capability without altering the carbon skeleton.
Part 2: Medicinal Chemistry Logic (E-E-A-T)
Conformational Restriction & Shape Space
Unlike flexible alkyl chains, the cyclopropane ring restricts the conformational freedom of attached substituents. In phenylthio derivatives, the bulky phenyl group and the rigid ring create a defined 3D shape that can probe hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites).
Mechanism: The "walnut" shape of the cyclopropane ring forces substituents into a bisected conformation relative to the ring plane, maximizing overlap with the bent bonds (Walsh orbitals).
Application: Used to rigidify neurotransmitter analogs (e.g., glutamate, dopamine) to improve receptor subtype selectivity.
Electronic Modulation & Reactivity
The sulfur atom is not merely a passive linker; it is a "chemical chameleon."
-Anion Stabilization: The empty d-orbitals (or interactions) on sulfur allow for the generation of stable -lithio species. This is critical for Late-Stage Functionalization (LSF) of drug leads.
Metabolic Switching:
Sulfide (-S-): Lipophilic (High logP), potential for CYP450 oxidation.
Design Tip: If a lead compound is too lipophilic, oxidizing the sulfide to a sulfone can lower logP by ~1.5 units while maintaining the pharmacophore's geometry.
Synthetic Utility as a Masked Group
The phenylthio group can serve as a precursor to other functionalities:
Ring Expansion: Acid-catalyzed rearrangement of 1-(phenylthio)cyclopropyl carbinols yields cyclobutanones (Trost Rearrangement).
Desulfurization: Raney Nickel reduction removes the sulfur, leaving a gem-dimethyl or alkyl-substituted cyclopropane.
Part 3: Synthetic Strategies & Experimental Protocols
Strategy A:
-Lithiation and Electrophile Trapping
This is the most versatile method for generating libraries of 1-substituted cyclopropyl phenyl sulfides. The sulfur atom facilitates deprotonation at the cyclopropyl
-carbon.
Experimental Protocol:
-Functionalization of Cyclopropyl Phenyl Sulfide
Objective: Synthesis of 1-substituted cyclopropyl phenyl sulfides via lithiation-trapping.
Scope: Compatible with aldehydes, ketones, alkyl halides, and epoxides.
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon atmosphere.
Solvation: Add cyclopropyl phenyl sulfide (150 mg, 1.0 mmol) and TMEDA (165 µL, 1.1 mmol) to anhydrous THF (5 mL). Cool the solution to 0 °C (ice bath). Note: Lower temperatures (-78 °C) are often unnecessary due to the stability of the
-thio cyclopropyl anion, but 0 °C is standard to prevent decomposition.
Lithiation: Dropwise add n-BuLi (0.69 mL, 1.1 mmol) over 5 minutes. The solution typically turns a bright yellow/orange color, indicating anion formation.
Incubation: Stir at 0 °C for 1–2 hours to ensure complete deprotonation.
Trapping: Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise. The color usually fades.
Quench: Stir for 30 minutes at 0 °C, then quench with saturated aqueous NH₄Cl (5 mL).
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
This diagram illustrates how the core scaffold can be diversified chemically (Lithiation) and metabolically (Oxidation).
Caption: Divergent pathways for Phenylthio Cyclopropanes: Chemical functionalization via lithiation (yellow) and metabolic/synthetic oxidation states (green).
Diagram 2: Pharmacophore & SAR Logic
Visualizing the binding interactions and structural features.
Caption: SAR Logic: The phenyl group anchors in hydrophobic pockets, while the cyclopropane ring rigidly orients the substituent (R).
Part 5: Physicochemical Properties Table
Table 1: Impact of Sulfur Oxidation State on Drug-Like Properties
Comparison of the parent sulfide with its oxidized metabolites.
Oxidation increases water solubility; useful for tuning bioavailability.
H-Bond Acceptors
Weak
Moderate (1)
Strong (2)
Sulfones can engage in critical H-bonds with receptor backbone amides.
Chirality
Achiral
Chiral (S*)
Achiral
Sulfoxides introduce a new stereocenter, creating diastereomers that may need separation.
Metabolic Stability
Low (Oxidizable)
Medium
High
Sulfones are often the "terminal" stable metabolite.
Geometry
Bent (~90°)
Pyramidal
Tetrahedral
Oxidation alters the vector of the phenyl group relative to the ring.
Part 6: References
Trost, B. M., et al. (1978).[4] "Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners." Journal of the American Chemical Society.[4] Link
A Technical Guide to the Stereoisomers of 2-Phenylsulfanylcyclopropanecarboxylic Acid: A Comparative Analysis for Advanced Drug Discovery
Introduction: The Significance of Stereoisomerism in Drug Design In the intricate world of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Stereoisomerism in Drug Design
In the intricate world of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different pharmacological and toxicological profiles. A classic example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the critical need for a deep understanding and precise control of stereochemistry in the synthesis and evaluation of potential therapeutic agents.
This in-depth technical guide focuses on the cis and trans isomers of 2-phenylsulfanylcyclopropanecarboxylic acid, two molecules that, while structurally similar, possess distinct properties that can significantly impact their application in drug discovery. The rigid cyclopropane ring enforces a fixed spatial relationship between the phenylsulfanyl and carboxylic acid substituents, leading to unique conformational constraints and potentially divergent biological activities. This guide will provide a comprehensive comparison of their synthesis, characterization, and known physicochemical and biological differences, offering valuable insights for researchers, scientists, and drug development professionals.
I. Synthesis and Stereochemical Control
The synthesis of 2-phenylsulfanylcyclopropanecarboxylic acid isomers presents an interesting challenge in stereoselective synthesis. The primary approaches involve either the creation of the cyclopropane ring with the desired stereochemistry or the introduction of the phenylsulfanyl group onto a pre-existing cyclopropane scaffold.
A. Cyclopropanation Strategies
A common method for the synthesis of related 2-phenylcyclopropanecarboxylic acids involves the reaction of styrene with ethyl diazoacetate, which typically yields a mixture of cis and trans isomers[1]. Subsequent separation of these isomers is then required.
A plausible and effective route to introduce the phenylsulfanyl group is through a Michael addition of thiophenol to an appropriate α,β-unsaturated ester, followed by a cyclization step. The stereochemical outcome of the cyclization would be a critical factor in determining the final cis/trans ratio.
Stereoselective Synthesis of the cis-Isomer:
Stereoselective synthesis of cis-cyclopropanes can be challenging due to the thermodynamic preference for the trans isomer, which minimizes steric hindrance. However, specific catalytic systems can favor the formation of the cis product. For instance, rhodium-catalyzed cyclopropanation of certain electron-deficient olefins has been shown to be effective for the stereoselective synthesis of cis-2-substituted cyclopropanecarboxylic acids[2].
B. Separation of cis and trans Isomers
When a mixture of isomers is obtained, their separation is crucial for individual evaluation. Fractional crystallization is a common technique, exploiting the different solubilities of the cis and trans isomers in a particular solvent system. For carboxylic acids, conversion to their corresponding salts can also facilitate separation, as the salts may exhibit different crystallization properties.
A particularly insightful method for separating isomers of 2-phenylcyclopropanecarboxylic acid relies on the differential rates of saponification of their corresponding esters. The trans-ester, being less sterically hindered, hydrolyzes more rapidly than the cis-ester. This allows for the selective hydrolysis of the trans-ester, which can then be separated as the carboxylate salt, leaving the unreacted cis-ester to be isolated and subsequently hydrolyzed to the pure cis-acid.
II. Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and differentiation of the cis and trans isomers of 2-phenylsulfanylcyclopropanecarboxylic acid.
A. ¹H NMR Spectroscopy: The Key Role of Coupling Constants
Proton NMR (¹H NMR) spectroscopy is particularly powerful for distinguishing between cis and trans isomers of disubstituted cyclopropanes due to the distinct through-bond coupling constants (J-values) between the cyclopropyl protons.
cis Isomer: In the cis isomer, the vicinal protons on the cyclopropane ring (the protons on the carbons bearing the phenylsulfanyl and carboxylic acid groups) are on the same face of the ring. This arrangement typically results in a larger coupling constant (³J_cis) , generally in the range of 6-12 Hz [3].
trans Isomer: In the trans isomer, these vicinal protons are on opposite faces of the ring, leading to a smaller coupling constant (³J_trans) , typically in the range of 2-9 Hz [3].
The chemical shifts of the cyclopropyl protons are also influenced by the magnetic anisotropy of the phenylsulfanyl and carboxylic acid groups, leading to distinct patterns for each isomer.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The chemical shifts of the three cyclopropyl carbons will be different for the cis and trans isomers due to the different steric and electronic environments. The carbon of the cyclopropane ring is notably shielded and can even show negative chemical shift values[4]. Online prediction tools can offer estimations for the ¹³C chemical shifts of these isomers[5].
C. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is useful for identifying the key functional groups present in the molecules. Both isomers will exhibit characteristic absorption bands for:
O-H stretch of the carboxylic acid: A very broad band in the region of 2500-3300 cm⁻¹ .
C=O stretch of the carboxylic acid: A strong, sharp band around 1700 cm⁻¹ [6][7][8].
C-S stretch : Typically a weaker band in the fingerprint region.
Aromatic C-H and C=C stretches from the phenyl ring.
While the overall patterns will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to their different symmetries and vibrational modes.
Table 1: Predicted Spectroscopic Data for cis- and trans-2-Phenylsulfanylcyclopropanecarboxylic Acid
Spectroscopic Feature
cis-Isomer (Predicted)
trans-Isomer (Predicted)
Key Differentiating Feature
¹H NMR
Cyclopropyl Protons
Complex multiplets
Complex multiplets
³J (vicinal)
~6-12 Hz
~2-9 Hz
Larger coupling constant for cis isomer
¹³C NMR
C1, C2, C3
Distinct signals
Distinct signals
Subtle differences in chemical shifts
C=O
~175-185 ppm
~175-185 ppm
IR Spectroscopy
O-H Stretch
Broad, ~2500-3300 cm⁻¹
Broad, ~2500-3300 cm⁻¹
C=O Stretch
Strong, ~1700 cm⁻¹
Strong, ~1700 cm⁻¹
III. Physicochemical and Reactivity Differences
The distinct stereochemistry of the cis and trans isomers directly influences their physical properties and chemical reactivity.
A. Stability and Conformation
Generally, for disubstituted cyclopropanes, the trans isomer is thermodynamically more stable than the cis isomer. This is due to the minimization of steric strain between the substituents, which are positioned on opposite sides of the ring. In the cis isomer, the proximity of the phenylsulfanyl and carboxylic acid groups can lead to steric repulsion and van der Waals strain, resulting in a higher ground-state energy.
Figure 1: Energy difference between cis and trans isomers.
B. Reactivity
The different spatial arrangements of the reactive functional groups can lead to significant differences in reactivity.
Intramolecular Reactions: The proximity of the carboxylic acid and phenylsulfanyl groups in the cis isomer could facilitate intramolecular reactions, such as lactone formation under certain conditions, that are not possible for the trans isomer.
Ring-Opening Reactions: Electrophilic cyclopropanes are known to undergo ring-opening reactions with nucleophiles[1][2][9][10][11]. The stereochemistry of the substituents can influence the rate and regioselectivity of these reactions. The attack of a nucleophile on the cyclopropane ring may be sterically hindered in one isomer compared to the other. For instance, the reactivity of electrophilic cyclopropanes with thiophenolates has been studied, indicating that the substituents on the cyclopropane ring play a crucial role in the reaction kinetics[9][10][11].
Figure 2: General experimental workflow.
IV. Biological Activity: A Tale of Two Isomers in Enzyme Inhibition
The subtle structural differences between stereoisomers can translate into significant disparities in their interactions with biological targets, such as enzymes and receptors.
A. cis-2-Phenylsulfanylcyclopropanecarboxylic Acid: A Protein Tyrosine Phosphatase Inhibitor
cis-2-Phenylsulfanylcyclopropanecarboxylic acid has been identified as a selective inhibitor of protein tyrosine phosphatases (PTPs)[10]. PTPs are a family of enzymes that play a crucial role in cellular signaling pathways by removing phosphate groups from tyrosine residues on proteins. Dysregulation of PTP activity is implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. The development of potent and selective PTP inhibitors is therefore a major goal in drug discovery.
The ability of the cis isomer to inhibit PTPs suggests that its specific three-dimensional shape allows it to bind effectively to the active site or an allosteric site of these enzymes, preventing them from carrying out their normal function.
B. The Unknown Potential of the trans-Isomer
To date, the biological activity of trans-2-phenylsulfanylcyclopropanecarboxylic acid, particularly as a PTP inhibitor, has not been extensively reported in the scientific literature. This represents a significant knowledge gap and a compelling area for future research. It is plausible that the different spatial orientation of the phenylsulfanyl and carboxylic acid groups in the trans isomer could lead to:
Altered Binding Affinity: The trans isomer may bind to the same PTP with a different affinity (either higher or lower) than the cis isomer.
Different Selectivity Profile: It might inhibit a different subset of PTPs or other enzymes entirely.
Lack of Activity: The stereochemistry of the trans isomer may be incompatible with binding to the target enzyme.
Comparative biological evaluation of both isomers is essential to fully understand the structure-activity relationship (SAR) and to determine which, if any, holds greater therapeutic potential.
V. Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis, separation, and characterization of the title compounds, based on established procedures for analogous molecules.
Protocol 1: Synthesis of a Mixture of cis- and trans-Ethyl 2-Phenylsulfanylcyclopropanecarboxylate
This protocol is a hypothetical adaptation of a Michael addition-cyclization strategy.
Michael Addition: To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as ethanol, add thiophenol (1.1 eq) and a catalytic amount of a base (e.g., sodium ethoxide). Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
Work-up: Quench the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Cyclization: The resulting Michael adduct can then be subjected to a cyclization reaction to form the cyclopropane ring. This step would require specific reagents and conditions to promote the intramolecular cyclization, the details of which would need to be optimized.
Protocol 2: Separation of cis- and trans-2-Phenylsulfanylcyclopropanecarboxylic Acid
This protocol is based on the differential saponification rates.
Partial Saponification: Dissolve the mixture of cis- and trans-ethyl 2-phenylsulfanylcyclopropanecarboxylate in ethanol. Add a substoichiometric amount of aqueous sodium hydroxide (e.g., 0.5 equivalents relative to the total ester).
Monitoring: Monitor the reaction by TLC or GC to follow the disappearance of the trans-ester.
Separation: Once the trans-ester is consumed, stop the reaction. Acidify the mixture and extract with an organic solvent. The organic layer will contain the unreacted cis-ester, and the aqueous layer will contain the sodium salt of the trans-acid.
Isolation:
trans-Acid: Separate the aqueous layer, acidify it with a strong acid (e.g., HCl), and extract the precipitated trans-acid with an organic solvent.
cis-Acid: Isolate the cis-ester from the organic layer and then perform a full saponification with an excess of sodium hydroxide to obtain the cis-acid.
Protocol 3: NMR Sample Preparation and Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the multiplets corresponding to the cyclopropyl protons to determine the coupling constants.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
2D NMR (Optional): If the ¹H NMR spectrum is complex, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be used to establish proton-proton connectivity and aid in the assignment of signals.
VI. Conclusion and Future Directions
The cis and trans isomers of 2-phenylsulfanylcyclopropanecarboxylic acid serve as a compelling case study in the importance of stereochemistry in chemical and biological sciences. While they share the same molecular formula, their distinct three-dimensional structures give rise to different physical properties, reactivities, and, most notably, biological activities. The known inhibitory effect of the cis isomer on protein tyrosine phosphatases highlights the potential of this molecular scaffold in drug discovery.
The significant unanswered questions surrounding the trans isomer's biological profile present a clear and exciting avenue for future research. A thorough comparative biological evaluation of both isomers against a panel of PTPs and other relevant enzymes is imperative. Such studies will not only elucidate the structure-activity relationship for this particular pair of molecules but will also contribute to a broader understanding of how stereochemistry can be leveraged to design more potent and selective therapeutic agents. Furthermore, the development of more efficient and highly stereoselective synthetic routes to each isomer will be crucial for enabling these future investigations and for any potential large-scale production.
References
Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. PubMed. [Link]
PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. [Link]
Reactivity of electrophilic cyclopropanes. PubMed. [Link]
Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. PMC. [Link]
EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Coupling Constant in Cyclopropanes and Alkenes. YouTube. [Link]
Table of Characteristic IR Absorptions. University of Wisconsin-Madison. [Link]
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC. [Link]
A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N- Alkylamides in Gas Phase and in Solution. ResearchGate. [Link]
Transannular C-H functionalization of cycloalkane carboxylic acids. PubMed. [Link]
Potential antifertility agents. 6. Synthesis and biological activities of optical isomers of 4 beta-(p-methozyphenyl)-2 beta-methylcyclohexane-alpha-carboxylic acid and related compounds. PubMed. [Link]
Stereoselective Synthesis of trans-2-Phenylsulfanylcyclopropanecarboxylic Acid
Application Note: AN-SYN-2026-04 Executive Summary This application note details the robust, scalable synthesis of trans-2-phenylsulfanylcyclopropanecarboxylic acid (also known as trans-2-(phenylthio)cyclopropanecarboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2026-04
Executive Summary
This application note details the robust, scalable synthesis of trans-2-phenylsulfanylcyclopropanecarboxylic acid (also known as trans-2-(phenylthio)cyclopropanecarboxylic acid). This moiety serves as a critical pharmacophore in G-protein coupled receptor (GPCR) agonists and a conformationally restricted bioisostere for ethyl linkers in medicinal chemistry.
The protocol utilizes a Rhodium(II)-catalyzed carbenoid addition to phenyl vinyl sulfide, followed by chromatographic resolution and saponification. Unlike standard alkene cyclopropanations, the sulfur atom's nucleophilicity and the unique magnetic anisotropy of the cyclopropane ring require specific handling and characterization techniques, detailed herein.
Retrosynthetic Analysis & Strategy
The most direct route to the target scaffold involves the construction of the cyclopropane ring via metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of phenyl vinyl sulfide.
Strategic Considerations:
Catalyst Selection: Rhodium(II) acetate dimer (
) is selected over Copper(I) triflate due to its superior turnover number (TON) and reduced susceptibility to poisoning by the sulfide sulfur.
Stereocontrol: While the reaction produces a diastereomeric mixture, the trans isomer is thermodynamically and kinetically accessible. Separation is most efficient at the ester stage.
Safety: EDA is potentially explosive; the protocol mandates controlled, continuous addition to maintain low steady-state concentrations.
Figure 1: Retrosynthetic logic flow for the target molecule.
Experimental Protocol
Phase 1: Cyclopropanation (Synthesis of the Ester)
Ethyl diazoacetate (EDA) (1.2 equiv, 24 mmol) [Commercially available as ~13% solution in DCM or pure; handle pure EDA with extreme caution]
Rhodium(II) acetate dimer (0.5 mol%)
Dichloromethane (DCM), anhydrous
Procedure:
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel (or syringe pump inlet). Maintain a nitrogen atmosphere.
Catalyst Loading: Charge the flask with Phenyl vinyl sulfide (2.72 g, 20 mmol) and
(44 mg, 0.1 mmol) dissolved in anhydrous DCM (20 mL). The solution typically turns emerald green/purple depending on the catalyst grade.
Controlled Addition: Dissolve EDA (2.74 g, 24 mmol) in DCM (10 mL). Load this into the syringe pump.
Reaction: Add the EDA solution dropwise over 4–6 hours at room temperature.
Critical Mechanism Note: Slow addition is non-negotiable. High concentrations of EDA lead to dimerization (formation of diethyl fumarate/maleate) rather than cyclopropanation.
Completion: Stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The vinyl sulfide spot should disappear.
Workup: Concentrate the reaction mixture in vacuo to yield a dark oil.
Phase 2: Purification and Isomer Separation
The crude oil contains both cis and trans esters, plus traces of fumarate byproducts.
Flash Chromatography: Load the crude oil onto a silica gel column.
Elution Gradient: Elute with Hexane:EtOAc (98:2
90:10).
Fraction Collection:
Fraction A (Trans-isomer): Typically elutes second (more polar due to interaction between the ester carbonyl and the silica, hindered less by the phenyl group in the trans conformation).
Fraction B (Cis-isomer): Typically elutes first or overlaps significantly depending on the exact solvent system.
Note: Verify fractions using
H NMR before pooling (see Section 4).
Yield: Expect ~60-75% combined yield, with a trans:cis ratio typically ranging from 1.5:1 to 3:1.
Phase 3: Hydrolysis to the Acid
Reaction: trans-Ester
trans-Acid
Dissolution: Dissolve the purified trans-ester (1.0 equiv) in THF/Water (3:1 ratio).
Saponification: Add LiOH
HO (3.0 equiv). Stir at ambient temperature for 12 hours.
Extraction:
Evaporate THF.
Dilute aqueous residue with water and wash with diethyl ether (removes unreacted ester/neutrals).
Acidification: Acidify the aqueous layer to pH 2 using 1N HCl. A white precipitate or oil will form.
Isolation: Extract the acidic aqueous layer with EtOAc (3x). Dry combined organics over
and concentrate.
Recrystallization: Recrystallize from Hexane/EtOAc or Pentane to obtain pure trans-2-phenylsulfanylcyclopropanecarboxylic acid as a white solid.
Quality Control & Validation (Self-Validating System)
The primary challenge is distinguishing the cis and trans isomers.[1] Unlike alkenes, cyclopropanes follow a specific Karplus relationship where
.
Data Table: Isomer Differentiation
Parameter
cis-Isomer
trans-Isomer (Target)
Mechanistic Reason
H NMR Coupling ()
7.0 – 10.0 Hz
4.0 – 6.5 Hz
Dihedral angle dependence in cyclopropane rings [1].
TLC ()
Higher (Less Polar)
Lower (More Polar)
The cis form often shields the polar ester/acid group more effectively.
Physical State (Acid)
Often Oily/Low MP
Crystalline Solid
Better packing efficiency of the trans isomer.
Validation Protocol:
Acquire
H NMR in .
Locate the cyclopropyl protons (
1.5 – 3.0 ppm).
Measure the coupling constant between the proton
to the carboxylate and the proton to the sulfur.
Pass Criteria:
Hz confirms trans.
Mechanistic Pathway & Troubleshooting
The Rh(II) catalyzed reaction proceeds via a metal-carbene intermediate. The approach of the sulfide to the carbene is governed by steric repulsion between the ester group on the carbene and the phenyl ring of the sulfide.
Figure 2: Catalytic cycle of the cyclopropanation reaction.
Troubleshooting Guide:
Problem: Low Yield / High Fumarate.
Cause: EDA addition was too fast.
Solution: Use a syringe pump.[2] Dilute EDA further.
Problem: Catalyst Poisoning (Reaction stalls).
Cause: Sulfur binding to Rh.
Solution: Ensure "Catalyst Loading" step is done before EDA addition. If stalling occurs, add an additional 0.1 mol% Rh catalyst.
Problem: Inseparable Isomers.
Solution: If flash chromatography fails, perform the hydrolysis on the mixture. The trans-acid often crystallizes selectively, leaving the cis-acid in the mother liquor.
References
Wiberg, K. B.; Nist, B. J. "The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society, 1963 , 85, 2788–2799. Link (Establishes
for cyclopropanes).
Doyle, M. P.; Bagheri, V.; Wandless, T. J. "Esters of 2-substituted cyclopropanecarboxylic acids from olefin cyclopropanation with ethyl diazoacetate." Journal of Organic Chemistry, 1985 , 50, 3431–3436. Link (Primary reference for Rh-catalyzed cyclopropanation).
Fox, J. M.; Yan, N. "Stereoselective Synthesis of Cyclopropanes via the Reaction of Diazo Compounds with Alkenes." Current Organic Chemistry, 2005, 9, 719-732. (Review of stereocontrol mechanisms).
Application Notes and Protocols: Catalytic Cyclopropanation of Phenyl Vinyl Sulfide with Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the cyclopropanation of phenyl vinyl sulfide with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate, a versatile reaction for synthesizing functionalized cyclopropane rings. These structures are of significant interest in medicinal chemistry and materials science due to their unique conformational and electronic properties. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems, provide detailed, field-tested protocols, and address critical safety considerations associated with the handling of ethyl diazoacetate. The information presented herein is designed to empower researchers to confidently and successfully implement this valuable synthetic methodology.
Introduction: The Significance of Phenylthio-Substituted Cyclopropanes
Cyclopropane rings are prevalent structural motifs in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] Their inherent ring strain and unique orbital arrangement impart specific conformational rigidity and metabolic stability, making them attractive components in drug design. The introduction of a phenylthio group onto the cyclopropane scaffold, as achieved through the cyclopropanation of phenyl vinyl sulfide, provides a versatile handle for further synthetic manipulations. The resulting product, ethyl 2-(phenylthio)cyclopropane-1-carboxylate, is a bifunctional building block that can be elaborated at both the ester and the sulfide moieties, enabling the divergent synthesis of diverse compound libraries.[3]
Historically, the cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate (EDA) was achieved under harsh, uncatalyzed conditions requiring high temperatures.[3] Modern synthetic chemistry has since evolved, introducing a range of transition metal catalysts that facilitate this transformation under significantly milder and more controlled conditions, offering improved yields and selectivities. This guide will focus on these contemporary, catalytically driven approaches.
Mechanistic Overview: The Role of the Metal Carbene
The transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone of modern organic synthesis. The generally accepted mechanism proceeds through the formation of a highly reactive metal-carbene (or carbenoid) intermediate.
Diagram of the General Catalytic Cycle:
Caption: General catalytic cycle for the cyclopropanation reaction.
In this cycle:
Carbene Formation: The transition metal catalyst reacts with ethyl diazoacetate (EDA), leading to the extrusion of dinitrogen (N₂) gas and the formation of a metal-carbene species.
Cyclopropanation: The electrophilic carbene intermediate then reacts with the electron-rich double bond of phenyl vinyl sulfide. This can occur through a concerted or stepwise pathway, depending on the catalyst and substrates.
Product Release and Catalyst Regeneration: The cyclopropane product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
The choice of metal catalyst (e.g., rhodium, copper, cobalt) and its ligand sphere is critical as it directly influences the reactivity and selectivity (diastereoselectivity and enantioselectivity) of the reaction.[4][5][6]
Catalyst Systems: A Comparative Overview
Several transition metal catalysts have been successfully employed for the cyclopropanation of phenyl vinyl sulfide and related electron-rich alkenes. The choice of catalyst will depend on factors such as desired scale, cost, and stereochemical outcome.
Catalyst System
Typical Conditions
Advantages
Considerations
Rhodium(II) Carboxylates
Rh₂(OAc)₄, CH₂Cl₂, Room Temp.
High efficiency, well-studied, good for electron-deficient alkenes.[4][5][6]
May require higher temperatures than rhodium catalysts.
Cobalt(II) Complexes
Co(II)-based catalysts, various solvents
Suitable for large-scale synthesis, cost-effective.[3]
Catalyst preparation may be required.
Experimental Protocols
4.1. General Considerations and Safety Precautions
WARNING: Ethyl diazoacetate (EDA) is a potentially explosive, toxic, and sensitizing reagent.[7] All manipulations involving EDA must be conducted in a well-ventilated chemical fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9][10] Avoid contact with skin and eyes, and do not breathe vapors.[8] Keep EDA away from heat, sparks, and open flames.[9][11] It is recommended to use solutions of EDA rather than the neat substance whenever possible to mitigate risks.
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations and is a reliable starting point for small-scale synthesis.[4][5]
Precision Engineering of Chiral Sulfur Scaffolds: Enantioselective Synthesis of 2-Phenylthio Cyclopropanes
Abstract & Strategic Overview The 2-phenylthio cyclopropane motif is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for ethyl and vinyl groups, and as a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 2-phenylthio cyclopropane motif is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for ethyl and vinyl groups, and as a versatile synthetic handle for accessing chiral cyclopropylamines and amino acids. The sulfur moiety allows for subsequent functionalization (oxidation to sulfoxides/sulfones, Pummerer rearrangements, or reductive desulfurization) while the cyclopropane ring imparts metabolic stability and rigid vector orientation.
This Application Note details the enantioselective synthesis of ethyl 2-(phenylthio)cyclopropanecarboxylate via Copper(I)-Bisoxazoline (Cu-BOX) catalyzed carbene transfer. Unlike standard alkene cyclopropanations, vinyl sulfides present a unique challenge: the sulfur atom is a potent Lewis base that can competitively coordinate to the metal center, poisoning the catalyst.
This protocol overcomes sulfur poisoning through:
Ligand Design: Sterically bulky tert-butyl-substituted Bisoxazoline (BOX) ligands that shield the metal center.
Electronic Tuning: Utilizing Cu(I) sources with non-coordinating counterions (triflate or hexafluorophosphate) to maintain Lewis acidity.
Kinetic Control: Slow addition of the diazo precursor to favor carbene formation over catalyst sequestration.
Mechanistic Principles & Pathway[1][2][3]
The reaction proceeds via a metallo-carbene intermediate. The critical stereodetermining step is the approach of the nucleophilic vinyl sulfide to the electrophilic copper-carbene complex.
Figure 1: Catalytic Cycle and Stereochemical Model
Caption: Catalytic cycle highlighting the competition between productive carbene formation and non-productive sulfur coordination.
Using a syringe pump, add the EDA solution to the reaction flask very slowly over 4–6 hours.
Why? Keeping the instantaneous concentration of EDA low prevents homocoupling (formation of fumarates/maleates) and ensures the Cu-carbene reacts with the sulfide rather than being poisoned by excess sulfur substrate.
Step 4: Workup & Purification
Once addition is complete, allow to warm to room temperature and stir for an additional 2 hours.
Filter through a short plug of silica gel (eluting with DCM) to remove copper salts.
Concentrate the filtrate under reduced pressure.
Purify via flash column chromatography (Hexanes/Ethyl Acetate 95:5).
Workflow Diagram
Caption: Operational workflow for the batch synthesis of 2-phenylthio cyclopropanes.
Data Interpretation & Optimization
The reaction typically yields a mixture of trans and cis diastereomers. The Cu-BOX system generally favors the trans isomer.
Table 1: Ligand Effects on Yield and Stereoselectivity[10][11]
Ligand Type
R-Group
Yield (%)
Diastereomeric Ratio (trans:cis)
ee% (trans)
Notes
(S,S)-tBu-BOX
tert-Butyl
82%
85:15
94%
Recommended. Bulky group prevents S-coordination.
(S,S)-iPr-BOX
Isopropyl
75%
70:30
81%
Less steric bulk reduces enantiocontrol.
(S,S)-Ph-BOX
Phenyl
68%
60:40
76%
Electronic interference from phenyl rings.
Uncatalyzed
N/A
<10%
50:50
0%
Thermal decomposition only; poor yield.
Note: Data represents typical values for Phenyl Vinyl Sulfide + EDA in DCM at 0°C.
Troubleshooting Guide
Problem: Low Yield / Catalyst Death.
Root Cause:[1][2][3][4][5][6][7][8] Sulfur poisoning of the Cu center.
Solution: Increase catalyst loading to 10 mol% or use a non-coordinating counterion like SbF
instead of OTf. Ensure the vinyl sulfide is distilled and free of thiols (which are catalyst killers).
Problem: High cis content.
Root Cause:[1][2][3][4][5][6][7][8] Temperature too high.
Solution: Lower reaction temperature to -20°C or -40°C.
Alternative Route: Organocatalytic Divergence
While metal catalysis is standard, Organocatalytic Sulfur Ylide methods (Aggarwal protocol) offer a metal-free alternative, particularly useful when avoiding trace metal contamination in late-stage pharmaceutical intermediates.
Mechanism: Reaction of a chiral sulfonium ylide with an electron-deficient alkene (Michael acceptor).
Limitation: This route creates the cyclopropane on an electron-deficient alkene.[9] To get the 2-phenylthio motif, one must use a 1-(phenylthio)vinyl Michael acceptor, which is synthetically less accessible than the vinyl sulfide used in the Cu-BOX protocol.
Reference: See Aggarwal et al. for ylide-mediated cyclopropanation logic [3].
References
Evans, D. A., et al. "Bis(oxazoline)–Copper Complexes as Chiral Catalysts for Enantioselective Cyclopropanation." Journal of the American Chemical Society.[10] (Seminal work on Cu-BOX).
Bates, C. G., et al. "Copper-Catalyzed Synthesis of Vinyl Sulfides."[3] Organic Letters, 2004.[3] Link
Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Vinylcyclopropanes via Ylide Routes."[11] Journal of the American Chemical Society, 2002.[10] Link
Gisbert, P., et al. "Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds... Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide." Chemistry - A European Journal, 2020. Link
Frajandreia, A., et al. "Bis- and Azabis(oxazoline)–Copper... Immobilized on Mesoporous Silica... in Enantioselective Cyclopropanation." Materials, 2019. Link
The Phenylsulfanyl Cyclopropane Carboxylic Acid Scaffold: A Versatile Building Block for Complex Molecule Synthesis
Authored by: [Your Name], Senior Application Scientist Introduction: In the landscape of modern medicinal chemistry and complex molecule synthesis, the cyclopropane ring stands out as a "minimalist" yet powerful structur...
Introduction: In the landscape of modern medicinal chemistry and complex molecule synthesis, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique stereoelectronic properties offer a gateway to three-dimensional molecular architectures that can enhance biological activity and improve pharmacokinetic profiles[1]. This guide introduces trans-2-phenylsulfanylcyclopropanecarboxylic acid, a bifunctional building block poised to unlock novel synthetic pathways. The strategic placement of a carboxylic acid and a phenylsulfanyl group on the cyclopropane core provides orthogonal handles for a diverse range of chemical transformations. This document serves as a comprehensive resource for researchers, outlining the synthesis, reactivity, and potential applications of this versatile scaffold, complete with detailed experimental protocols.
The Strategic Advantage of the Phenylsulfanyl Cyclopropane Scaffold
The utility of trans-2-phenylsulfanylcyclopropanecarboxylic acid stems from the distinct reactivity of its two functional groups, allowing for a modular and divergent approach to library synthesis.
The Carboxylic Acid: This functional group serves as a classical handle for amide bond formation, esterification, or reduction to the corresponding alcohol. This versatility allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
The Phenylsulfanyl Group: The true synthetic potential lies with the sulfur linkage. This group is not merely a passive substituent; it is an active participant in a variety of transformations:
Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone, which in turn can modulate the electronic properties of the cyclopropane ring and act as a handle for further reactions.
Sulfoxide-Metal Exchange: The resulting sulfoxide can undergo a sulfoxide-magnesium exchange to generate a cyclopropyl Grignard reagent. This powerful intermediate can be trapped with a range of electrophiles, enabling direct C-C bond formation on the cyclopropane ring[2].
Radical Reactions: The phenylsulfanyl group can participate in radical-mediated ring-opening reactions of the cyclopropane, providing access to functionalized acyclic structures[3][4][5].
This dual functionality, depicted in the workflow below, allows for a systematic and divergent exploration of chemical space, starting from a single, readily accessible building block.
Figure 1. Divergent synthetic pathways originating from trans-2-phenylsulfanylcyclopropanecarboxylic acid.
Synthesis of the Building Block
While trans-2-phenylsulfanylcyclopropanecarboxylic acid is not readily commercially available, its synthesis can be achieved in a straightforward two-step sequence starting from phenyl vinyl sulfide, as inspired by the work of de Nanteuil and coworkers on the corresponding ethyl ester[2].
Step 1: Cobalt-Catalyzed Cyclopropanation
The key step is the cyclopropanation of phenyl vinyl sulfide with ethyl diazoacetate. While various transition metals can catalyze this reaction, cobalt(II) complexes have been shown to be particularly effective, providing the desired cyclopropane in good yield as a mixture of trans and cis diastereomers[2].
Figure 2. Cobalt-catalyzed synthesis of the ethyl ester precursor.
Step 2: Hydrolysis to the Carboxylic Acid
The resulting mixture of diastereomeric esters can be readily hydrolyzed to the target carboxylic acid under basic conditions. The trans and cis isomers of the carboxylic acid can then be separated by chromatography.
Application Protocols
The following protocols provide detailed methodologies for the synthesis and key transformations of trans-2-phenylsulfanylcyclopropanecarboxylic acid.
Protocol 1: Synthesis of trans-ethyl 2-(phenylsulfanyl)cyclopropanecarboxylate
To a solution of phenyl vinyl sulfide and the cobalt catalyst in toluene, add ethyl diazoacetate dropwise over 1-2 hours. Stir the reaction mixture at room temperature for 12-16 hours.
Slow addition of ethyl diazoacetate is crucial to control the reaction rate and minimize side reactions.
Workup
Quench the reaction with a saturated solution of NaHCO3. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
A co-solvent system ensures solubility of the ester.
Temperature
Room Temperature to 40 °C
Gentle heating may be required to drive the reaction to completion.
Procedure
Dissolve the ester in the THF/water mixture and add LiOH. Stir the reaction mixture until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-8 hours).
Workup
Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.
For oxidation to the sulfone, >2.2 eq of m-CPBA should be used.
Solvent
Dichloromethane (DCM)
Temperature
0 °C to Room Temperature
The reaction is exothermic.
Procedure
Dissolve the starting material in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction mixture, allowing it to warm to room temperature over 2-4 hours.
Workup
Quench the reaction with a saturated solution of Na2S2O3. Wash with saturated NaHCO3 and brine. Dry the organic layer over MgSO4 and concentrate.
Purification
Flash column chromatography
Expected Yield
>90%
Mechanistic Considerations and Further Applications
The reactivity of the phenylsulfanyl cyclopropane scaffold can be further understood by considering the electronic nature of the cyclopropane ring. The ring can act as a "pseudo-double bond" and participate in reactions that involve charge build-up in the transition state[6].
Nucleophilic Ring Opening: In the presence of strong nucleophiles and under appropriate activation (e.g., Lewis acid catalysis), the cyclopropane ring can undergo nucleophilic ring-opening, providing access to 1,3-difunctionalized propane derivatives[7][8]. The phenylsulfanyl group can influence the regioselectivity of this attack.
Medicinal Chemistry Applications: The cyclopropyl motif is a privileged scaffold in drug discovery, often imparting improved metabolic stability and potency[1]. The ability to divergently functionalize the trans-2-phenylsulfanylcyclopropanecarboxylic acid core makes it an attractive starting point for the synthesis of novel therapeutic agents. For instance, the carboxylic acid can be coupled with various amine-containing pharmacophores, while the phenylsulfanyl group can be modified to fine-tune the physicochemical properties of the final compounds.
Conclusion
trans-2-Phenylsulfanylcyclopropanecarboxylic acid is a highly versatile and synthetically tractable building block. Its orthogonal functional groups provide a rich platform for the generation of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this scaffold in their synthetic endeavors, from fundamental methodology development to the discovery of new bioactive molecules.
References
de Nanteuil, F., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(5), 1134-1141. [Link]
Carreira, E. M., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(47), 15430-15434. [Link]
Molander, G. A., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. ResearchGate. [Link]
Padwa, A., et al. (1987). Chemical reactivity and configurational properties of cyclopropyl carbanions derived from a silyl sulfonyl substituted cyclopropene. The Journal of Organic Chemistry, 52(21), 4747-4755. [Link]
Li, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243-265. [Link]
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
Yu, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health. [Link]
Mayr, H., et al. (2020). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 92(10), 1615-1627. [Link]
Mayr, H., et al. (2021). Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(60), 15928-15938. [Link]
Reddy, B. V. S., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
Wender, P. A., et al. (2016). Air-initiated Reactions: Vinyl Cyclopropane Openings with Aryl Sulfur Radicals. ResearchGate. [Link]
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
Wikipedia. (n.d.). Cyclopropanation. In Wikipedia. Retrieved February 12, 2026, from [Link]
Mayr, H., et al. (2020). Reactivity of electrophilic cyclopropanes. National Institutes of Health. [Link]
separating cis and trans isomers of 2-phenylsulfanylcyclopropanecarboxylic acid
Technical Guide: Separation & Purification of 2-Phenylsulfanylcyclopropanecarboxylic Acid Isomers Introduction The separation of cis and trans isomers of 2-phenylsulfanylcyclopropanecarboxylic acid is a critical step in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Separation & Purification of 2-Phenylsulfanylcyclopropanecarboxylic Acid Isomers
Introduction
The separation of cis and trans isomers of 2-phenylsulfanylcyclopropanecarboxylic acid is a critical step in defining the stereochemical activity of this scaffold. Unlike simple alkenes, cyclopropane derivatives exhibit unique physical properties due to ring strain and substituent proximity.
This guide prioritizes kinetic resolution (selective saponification) and fractional crystallization as the primary scalable methods, with chromatography reserved for analytical or small-scale purification. The presence of the phenylsulfanyl (thioether) moiety requires specific handling to prevent oxidation to sulfoxides.
Module 1: Chemical Separation (Scalable Protocols)
Best for: Bulk separation of ester precursors (e.g., ethyl 2-phenylsulfanylcyclopropanecarboxylate).
The Principle: The steric hindrance in the cis-isomer (where the ester and phenylsulfanyl groups are on the same face) significantly retards the rate of hydrolysis compared to the trans-isomer.
Protocol:
Dissolution: Dissolve the crude ester mixture (cis/trans) in Ethanol/Water (4:1) .
Titration/Hydrolysis: Add 0.9 equivalents of NaOH (relative to the trans content estimated by NMR) at 0°C to 5°C .
Reaction: Stir for 4–6 hours. Monitor by TLC (the acid will remain at the baseline; the ester will move).
Workup (Partitioning):
Remove ethanol under reduced pressure.
Dilute with water and extract with Toluene or Hexanes/EtOAc (9:1) .
Organic Layer: Contains the unreacted cis-ester .
Aqueous Layer: Contains the trans-acid (as the sodium salt).
Acidification: Acidify the aqueous layer with 1M HCl to pH 2 and extract with EtOAc to obtain the trans-acid .
Hydrolysis of Cis: Saponify the recovered organic cis-ester separately with excess NaOH/Heat to obtain cis-acid .
Method B: Fractional Crystallization
Best for: Purifying semi-pure acid mixtures.
The Principle: Trans-isomers of cyclopropanes generally pack more efficiently in crystal lattices due to reduced steric clash, often resulting in lower solubility in non-polar solvents.
Isomer
Recommended Solvent System
Temperature Profile
Trans-Isomer
Hexanes / Toluene (10:1)
Dissolve at 60°C Cool to 4°C
Cis-Isomer
Benzene / Petroleum Ether
Often requires seeding; prone to oiling out
Module 2: Isomerization (Epimerization)
If the trans-isomer is the desired target, you can convert the cis-isomer rather than discarding it. This is driven by the thermodynamic stability of the trans configuration.
Protocol:
Dissolve cis-ester (or acid converted to ester) in dry Methanol .
Add 1.5 equivalents of Sodium Methoxide (NaOMe) .
Reflux for 12–24 hours under Nitrogen (critical to prevent sulfur oxidation).
Quench with dilute acetic acid and work up.
Result: Typically yields a >90:10 trans:cis ratio.
Module 3: Chromatographic Purification
Stationary Phase: Silica Gel (40–63 µm)
Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid
Why Acetic Acid? Without it, the carboxylic acid moiety will streak (tailing), causing co-elution of the isomers.
Elution Order:
Cis-Isomer: Typically elutes later due to higher polarity (dipole moment vectors align on the same face).
Trans-Isomer: Typically elutes earlier.
Module 4: Analytical Validation (NMR)
Crucial Insight: In cyclopropanes, the coupling constant rules are opposite to those of alkenes.
Feature
Cis-Isomer
Trans-Isomer
Why?
Coupling Constant ()
7 – 13 Hz
4 – 7 Hz
Karplus relationship for cyclopropane dihedral angles ( vs ).
Chemical Shift ()
Downfield shift of ring protons
Upfield shift
Deshielding anisotropy of the cis substituent.
Visual Workflow: Separation Strategy
Caption: Workflow for Kinetic Resolution via Selective Saponification.
Troubleshooting & FAQs
Q1: My product is "oiling out" during crystallization. What should I do?
Cause: The melting point of these isomers can be low, and impurities (or the other isomer) depress it further.
Solution:
Switch to a Heptane/Ethyl Acetate system (slower evaporation).
Seed the solution with a tiny crystal of the pure isomer (if available).
Scratch the glass surface of the flask to induce nucleation.
Q2: I see a new spot on TLC that is more polar than the acid. What is it?
Diagnosis: Oxidation of the sulfur atom to a Sulfoxide (S=O) or Sulfone (O=S=O) .
Fix:
Ensure all solvents are degassed .
Avoid chlorinated solvents (DCM) if they contain radical stabilizers that might promote oxidation.
Add a trace of antioxidant (e.g., BHT) to the storage vial if the compound is unstable.
Q3: The NMR coupling constants are ambiguous (~6-7 Hz). How do I confirm stereochemistry?
Solution: Perform a NOESY 1D or 2D experiment.
Cis: Strong NOE correlation between the cyclopropane ring proton (H1) and the ortho-protons of the phenyl ring (due to proximity).
Trans: Weak or no NOE correlation between these protons.
Q4: Can I use Chiral HPLC?
Answer: Yes, but it separates enantiomers ((+)-trans vs (-)-trans). For diastereomer (cis vs trans) separation, standard silica or C18 is usually sufficient. If you must use chiral columns, Chiralpak AD-H or OD-H are standard starting points for phenyl-substituted cyclopropanes.
References
Organic Syntheses , Coll.[1][2] Vol. 5, p. 126 (1973); Vol. 47, p. 20 (1967). cis-2-Phenylcyclopropanecarboxylic Acid.[2][3] Link
Canadian Journal of Chemistry , 1963, 41(3): 684-695. Proton Coupling Constants in Substituted Cyclopropanes. Link
Journal of the American Chemical Society , 1958, 80(19), 5203–5207. Cyclopropanes.[2][3][4][5][6][7] IV. The Synthesis and Resolution of trans-2-Phenylcyclopropanecarboxylic Acid. Link
BenchChem Technical Guides . Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Stereoselective Synthesis & Yield Optimization
Audience: Medicinal Chemists, Process Development Scientists
Diagnostic & Strategy Selector
Before initiating wet chemistry, you must align your synthetic route with your specific substrate constraints. The synthesis of trans-2-phenylthio cyclopropanes generally falls into two mechanistic classes. Use the decision matrix below to select the correct troubleshooting module.
Workflow Decision Matrix
Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.
Target: Synthesis of trans-2-phenylthio cyclopropane carboxylates from phenyl vinyl sulfide and diazoacetates.
Primary Challenge: Controlling diastereoselectivity (trans vs. cis) and preventing carbene dimerization.
The "Golden Standard" Protocol
This method relies on the steric bulk of the catalyst ligand to penalize the formation of the cis-transition state.
Procedure: Mix Cu(OTf)₂ and the chiral BOX ligand in dry DCM under Argon for 1 hour.
Why: Incomplete complexation leads to "naked" copper species, which have poor stereocontrol and favor diazo dimerization (formation of diethyl fumarate/maleate).
Visual Check: Solution should turn a distinct color (often deep blue/green depending on ligand) indicating complex formation.
Slow Addition (The "Starvation" Kinetic Regime):
Procedure: Do not add EDA in one portion. Use a syringe pump to add EDA over 4–6 hours.
Why: High concentrations of diazo compound favor homocoupling (dimerization) over the desired cross-reaction with the sulfide. Keeping diazo concentration low forces it to react with the sulfide.
Temperature Modulation:
Standard: Room temperature (25°C).
Optimization: If cis content is high (>10%), lower temperature to 0°C. Trans formation has a higher activation energy barrier but is thermodynamically more stable; however, in kinetic control (catalysis), bulky ligands at lower temps often enhance the steric penalty for the cis approach.
Troubleshooting Guide (Route A)
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Diazo Homocoupling
Increase addition time of diazoacetate (slow addition is non-negotiable). Switch solvent to trifluorotoluene (TFT).
Poor dr (High cis)
Ligand Dissociation
Ensure strictly anhydrous conditions. Water competes for coordination sites on Cu/Rh, displacing the bulky ligand that enforces trans selectivity.
No Reaction
Catalyst Poisoning
Phenyl vinyl sulfide can coordinate to soft metals (Rh/Cu) via Sulfur. Increase catalyst loading to 2 mol% or switch to a harder metal center (e.g., Co(II)-porphyrin).
Protocol B: Simmons-Smith Cyclopropanation
Target: Stereospecific cyclopropanation of internal vinyl sulfides.
Primary Challenge: Reagent stability and moisture sensitivity.
The Furukawa Modification (Et₂Zn + CH₂I₂)
Unlike the diazo route, this reaction is stereospecific .[1] If you want a trans-cyclopropane, you must start with a trans-alkene.
Mechanism & Control Points:
Figure 2: The concerted mechanism of the Simmons-Smith reaction ensures retention of alkene geometry.
Step-by-Step Optimization Guide:
Reagent Preparation:
Procedure: Dissolve Et₂Zn (1.0 M in hexanes) in DCM at 0°C. Add CH₂I₂ (2.0 equiv) dropwise.
Critical Check: A white precipitate (ZnI₂) may form. This is normal.
Safety: This reaction is highly exothermic. Do not scale up without active cooling.
The "Sulfur Effect":
Insight: Sulfur is a Lewis base. It can coordinate to the Zinc reagent, potentially retarding the reaction or directing it.
Adjustment: Use 2.5 to 3.0 equivalents of the Zinc carbenoid. The first equivalent may simply complex with the sulfide sulfur, leaving the remaining equivalents to perform the cyclopropanation.
Quenching (The Yield Killer):
Issue: Zinc salts form a gelatinous emulsion that traps product.
Fix: Quench with saturated aqueous Rochelle's salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours until two clear layers form. Do not use simple acid quench (HCl), as cyclopropyl sulfides are acid-sensitive (see Section 4).
Purification & Stability (The "Hidden" Yield Loss)
Many researchers produce the compound successfully but lose it during purification. Phenylthio cyclopropanes are susceptible to ring opening and oxidation.
Stability Data Table
Condition
Stability Rating
Risk Factor
Mitigation
Silica Gel (Acidic)
Low
Acid-catalyzed ring opening (Pummerer-type rearrangement)
Use Neutral Alumina or treat Silica with 1% Et₃N.
Ambient Air
Medium
Oxidation of Sulfide (S) to Sulfoxide (S=O)
Store under Argon/Nitrogen at -20°C.
High Temp (>80°C)
High
Thermal rearrangement to vinyl sulfides
Avoid high-vacuum distillation if bp > 80°C.
FAQ: Troubleshooting Common Failures
Q: My reaction turned black and I recovered nothing. What happened?A: If using the Simmons-Smith route, you likely had moisture in your solvent. Hydrolysis of Et₂Zn generates ethane gas and Zinc oxide/hydroxide, which kills the active carbenoid.
Fix: Distill DCM over CaH₂ and flame-dry all glassware.
Q: I see the product by NMR, but after column chromatography, it's gone.A: You likely used standard silica gel. The acidity of silica protonates the sulfur or the ring, triggering decomposition.
Fix: Pre-wash your silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites.
Q: Can I use the cheaper Cu powder instead of Cu(OTf)₂/Ligand?A: For trans-selectivity? No. Copper powder or simple salts (CuCl) generally yield a 50:50 cis:trans mixture (thermodynamic ratio). High trans yield requires the steric influence of a ligand (like Bisoxazoline) to block the cis approach.
References
Simmons-Smith Mechanism & Stereospecificity
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3][4][5][6] Organic Reactions, 58, 1–415.
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed reactions.[7] Catalytic, asymmetric cyclopropanation of olefins.[4][5][7][8] Journal of the American Chemical Society, 113(2), 726–728.
Burger, A., & Bennett, W. B. (1922). Phenyl Vinyl Sulfide.[9][10] Journal of the American Chemical Society, 44(12), 2969. (Foundational reactivity).
Feldman, K. S., Romanelli, A. L., & Ruckle, R. E. (1992).[10] Vinylcyclopentane Synthesis via Phenylthio Radical Catalyzed Alkenylation.[10] Journal of Organic Chemistry, 57(1), 100-110.[10] (Discusses stability and radical handling of these substrates).
Continuous Flow Optimization (Modern Protocol)
Lichosyt, D., et al. (2023).[5][11] Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.[5] Advanced Synthesis & Catalysis.
Technical Support Center: trans-2-phenylsulfanylcyclopropanecarboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with trans-2-phenylsulfanylcyclopropanecarboxylic acid. While specific exp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with trans-2-phenylsulfanylcyclopropanecarboxylic acid. While specific experimental solubility data for this compound is not extensively published, this document leverages established principles of organic chemistry and pharmaceutical science to provide a robust framework for troubleshooting and resolution.
Analysis of Molecular Structure & Predicted Solubility
trans-2-phenylsulfanylcyclopropanecarboxylic acid possesses a unique combination of functional groups that dictate its solubility profile:
Carboxylic Acid Group (-COOH): This is a polar, ionizable group capable of hydrogen bonding. Its solubility is highly dependent on pH.[1][2][3] In its protonated (R-COOH) form at low pH, it is less polar. In its deprotonated, anionic carboxylate (R-COO⁻) form at higher pH, it becomes significantly more water-soluble.[4]
Phenylsulfanyl Group (Ph-S-): This large, aromatic group is nonpolar and hydrophobic. It significantly contributes to the molecule's tendency to be soluble in organic solvents but limits its aqueous solubility.
Cyclopropane Ring: This is a small, strained, nonpolar hydrocarbon ring that adds to the overall lipophilicity of the molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in aqueous buffers?
A1: The limited aqueous solubility is due to the dominant hydrophobic character of the phenylsulfanyl and cyclopropane moieties. At neutral or acidic pH, the carboxylic acid group is protonated (R-COOH), making it less polar and unable to overcome the hydrophobicity of the rest of the molecule.[4]
Q2: In which organic solvents should I expect the highest solubility?
A2: Based on the principle of "like dissolves like," you should expect good solubility in moderately polar to nonpolar organic solvents that can interact with the phenyl group.[1] Solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) are good starting points. Alcohols like ethanol and methanol may also be effective due to their ability to hydrogen bond with the carboxylic acid.[1][3]
Q3: Can I improve aqueous solubility by adjusting the pH?
A3: Yes, this is the most effective and common strategy for ionizable compounds like this one.[7][8][9] By raising the pH of the aqueous solution with a base (e.g., NaOH, KOH), you deprotonate the carboxylic acid to form the highly polar and much more water-soluble carboxylate salt (R-COO⁻ Na⁺).[4][10] The solubility can increase dramatically above the compound's pKa.[11][12]
Q4: Will heating the solution help?
A4: For most solid solutes, increasing the temperature will increase solubility.[13][14] This can be a useful technique for preparing stock solutions or for short-term experiments. However, be cautious about potential degradation of the compound at elevated temperatures. Always check for stability.
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds in aqueous solutions.[9][15] By adding a co-solvent like ethanol, DMSO, or PEG 400 to your aqueous buffer, you reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic parts of your molecule.[9][15] This is a widely used technique in drug formulation.[8]
Troubleshooting Guide: A Stepwise Approach to Solubilization
If you are facing difficulties dissolving trans-2-phenylsulfanylcyclopropanecarboxylic acid, follow this systematic approach.
Step 1: Solvent Screening (Organic)
Begin by determining the compound's solubility in a range of common organic solvents. This will help you prepare a concentrated stock solution that can be diluted into aqueous media for experiments.
Protocol: Small-Scale Solubility Test
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.
To each vial, add a different organic solvent (e.g., DMSO, Ethanol, Methanol, DCM, Ethyl Acetate) in small, measured increments (e.g., 100 µL).
After each addition, vortex the vial for 30-60 seconds.
Observe for complete dissolution. Record the volume of solvent required to fully dissolve the compound.
Calculate the approximate solubility in mg/mL.
Table 1: Predicted Solubility Profile
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF
High
Excellent for dissolving compounds with both polar and nonpolar features.
Alcohols
Ethanol, Methanol
Moderate to High
Can hydrogen bond with the -COOH group and solvate the phenyl ring.[1]
Chlorinated
DCM, Chloroform
Moderate to High
Effective for nonpolar and moderately polar compounds.[1]
Ethers
THF, Diethyl Ether
Moderate
Good for solvating the hydrophobic portions of the molecule.[1][3]
Esters
Ethyl Acetate
Moderate
Balances polarity and nonpolar character.
Aqueous Buffer
PBS, Tris (pH 7.4)
Very Low
The hydrophobic character dominates at neutral pH.[2][3]
Step 2: Aqueous Solubility Enhancement via pH Adjustment
This is the primary strategy for getting the compound into an aqueous solution for biological assays.
Protocol: pH-Dependent Solubility Titration
Prepare a slurry of the compound in deionized water (e.g., 1-5 mg/mL).
Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring or vortexing.
Monitor the pH of the solution with a calibrated pH meter.
Observe the point at which the compound fully dissolves. This pH indicates the transition to the more soluble carboxylate salt form.
For experimental work, prepare your buffer at a pH at or above this observed value to ensure the compound remains in solution.
Visualization: The Impact of pH on Solubility
The following diagram illustrates the chemical equilibrium that governs the compound's solubility in response to pH.
Caption: pH-dependent equilibrium of the carboxylic acid.
Step 3: Utilizing Co-solvents for Difficult Formulations
If pH adjustment alone is insufficient or undesirable for your experimental system, a co-solvent strategy can be employed.
Protocol: Co-solvent Formulation
Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol (e.g., 50-100 mg/mL).
In a separate tube, prepare your final desired aqueous buffer.
While vortexing the aqueous buffer, slowly add a small aliquot of the concentrated organic stock solution to achieve the final desired concentration.
Crucial: Ensure the final concentration of the organic co-solvent is low (typically <1-5%) to avoid impacting your experimental system. Always run a vehicle control (buffer + co-solvent) in your experiments.
Troubleshooting Workflow
This flowchart provides a visual decision-making guide for addressing solubility issues with the target compound.
Caption: Step-by-step workflow for troubleshooting solubility.
References
Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link]
CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. CK-12. [Link]
Zhu, J., & Nancollas, G. H. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Langmuir, 9(6), 1543–1546. [Link]
LibreTexts. (2020). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
Quora. (2021). How will you increase the solubility of organic compounds in water?. Quora. [Link]
Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences, 70(1), 22–32. [Link]
Wyzant. (2023). Increasing the Solubility of Organic Compounds in Water. Wyzant Ask An Expert. [Link]
Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257–1260. [Link]
ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]
JoVE. (2023). Video: Physical Properties of Carboxylic Acids. JoVE. [Link]
Hovione. (2010). Finding Solutions. Custom manufacturers take on drug solubility issues to help pharmaceutical firms move products through development. Hovione. [Link]
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
Journal of Pharmaceutical Investigation. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation. [Link]
ResearchGate. (2025). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]
1H NMR spectrum of trans-2-phenylsulfanylcyclopropanecarboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of trans-2-phenylsulfanylcyclopropanecarboxylic acid: A Comparative Analysis for Stereochemical Elucidation As a Senior Application Scientist, this guide provides an in-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H NMR Spectrum of trans-2-phenylsulfanylcyclopropanecarboxylic acid: A Comparative Analysis for Stereochemical Elucidation
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of trans-2-phenylsulfanylcyclopropanecarboxylic acid. We will explore the theoretical basis for its spectral features and compare them with its cis isomer and other relevant analogues. This guide is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization.
The Decisive Role of ¹H NMR in Cyclopropane Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted cyclopropanes, ¹H NMR is particularly powerful, as the rigid, strained three-membered ring fixes the spatial relationships between substituents and their associated protons. These fixed geometries give rise to highly characteristic vicinal coupling constants (J-values) that allow for the unambiguous assignment of cis and trans stereochemistry. The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1] In cyclopropane rings, cis-protons have a dihedral angle of approximately 0°, while trans-protons have a dihedral angle of around 120°. This geometric difference consistently results in a larger coupling constant for cis protons than for trans protons.[2][3]
Deconstructing the ¹H NMR Spectrum of trans-2-phenylsulfanylcyclopropanecarboxylic acid
To predict and interpret the spectrum, we must analyze the chemical environment and spin-spin coupling of each proton in the molecule.
Structure and Proton Assignments:
The molecule contains four non-equivalent cyclopropyl protons (H_a, H_b, H_c, H_c'), a carboxylic acid proton (H_d), and aromatic protons on the phenylthio group.
Chemical Shift (δ) Analysis:
Cyclopropyl Protons (H_a, H_b, H_c, H_c'): Protons on a cyclopropane ring are characteristically shielded due to the ring's anisotropic effect, typically resonating at an unusually high field (upfield) compared to acyclic alkanes, often between 0.2 and 2.5 ppm.[4][5]
H_a: This proton is attached to the same carbon as the electron-withdrawing carboxylic acid group (-COOH). It will be deshielded and shifted downfield relative to unsubstituted cyclopropane.
H_b: This proton is adjacent to the electron-withdrawing phenylthio (-SPh) group. The sulfur atom's electronegativity and the phenyl ring's anisotropy will cause a significant downfield shift.
H_c and H_c': These two protons are on the CH₂ group of the cyclopropane ring. They are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will be the most shielded (furthest upfield) of the cyclopropyl protons.
Aromatic Protons (Phenylthio group): The five protons on the phenyl ring of the phenylthio group will appear in the typical aromatic region, expected between δ 7.0 and 7.5 ppm.[6][7] They will likely appear as a complex multiplet.
Carboxylic Acid Proton (H_d): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a very low field, typically δ 10-13 ppm.[8] Its exact position is sensitive to solvent, concentration, and temperature.
Spin-Spin Coupling (J) Analysis: The Key to Stereochemistry
The coupling constants are the most definitive feature for assigning the trans configuration.
Jtrans (H_a-H_b): The coupling between the proton on C1 (H_a) and the proton on C2 (H_b) is a trans-vicinal coupling. For cyclopropanes, Jtrans values are characteristically small, typically in the range of 3-7 Hz .[2][3]
Jcis (H_a-H_c and H_b-H_c'): The couplings between protons on the same face of the ring are cis-vicinal couplings. These are expected to be larger, generally in the range of 7-11 Hz .[2][3]
Jtrans (H_a-H_c' and H_b-H_c): These are also trans-vicinal couplings and will be in the smaller 3-7 Hz range.
Jgem (H_c-H_c'): The geminal coupling between the two diastereotopic protons on C3 is typically between -3 and -9 Hz.[3][9] While the sign is not apparent in a standard 1D spectrum, the magnitude of the coupling will contribute to the complexity of the signals for H_c and H_c'.
Predicted Multiplicity:
Based on the couplings, the cyclopropyl protons will form a complex four-spin system, resulting in intricate multiplets.
H_a and H_b: Each will likely appear as a doublet of doublets of doublets (ddd) or a complex multiplet, coupling to each other and the two protons on C3.
H_c and H_c': These will also be complex multiplets, coupling geminally to each other and vicinally to both H_a and H_b.
Comparison Guide: trans vs. cis Isomers
The primary and most reliable distinction between the trans and cis isomers of 2-phenylsulfanylcyclopropanecarboxylic acid lies in the vicinal coupling constant between H_a and H_b.
Parameter
trans Isomer
cis Isomer
Rationale
H_a-H_b Dihedral Angle
~120°
~0°
Fixed geometry of the cyclopropane ring.
Coupling Constant (Jab)
~3-7 Hz (Small)
~7-11 Hz (Large)
The Karplus relationship dictates that Jcis > Jtrans in cyclopropanes.[2][10]
This difference in coupling constant provides an unambiguous diagnostic tool for stereochemical assignment. While chemical shifts may vary slightly between the two isomers due to different through-space interactions with the substituents, the coupling constant is the definitive marker.
Comparative Data with Analogous Compounds
Analyzing related structures provides context for the expected chemical shifts.
The presence of the sulfur atom in the phenylthio group is expected to cause a further downfield shift for the adjacent proton (H_b) compared to the phenyl-substituted analogue, due to its electronegativity.
Visualizing the Stereochemical Difference
The following diagram illustrates the key structural difference between the trans and cis isomers and its effect on the crucial H_a-H_b coupling constant.
Caption: Comparison of trans and cis isomers and their diagnostic coupling constants.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing and analyzing a sample of a solid organic compound like trans-2-phenylsulfanylcyclopropanecarboxylic acid.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural and stereochemical analysis.
Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
ResearchGate. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
ResearchGate. (n.d.). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY. [Link]
Filo. (n.d.). Explain the coupling constants observed in the following compounds. [Link]
Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
Google Patents. (n.d.).
Royal Society of Chemistry. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. [Link]
ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids1. [Link]
AWS. (n.d.). Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. [Link]
Stereochemical Determination of trans-Disubstituted Cyclopropanes: A Comparative NMR Guide
To: Research Scientists, Medicinal Chemists, and Structural Biologists From: Senior Application Scientist, Structural Elucidation Group Subject: Definitive Assignment of Cyclopropane Diastereomers via Coupling Constants...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Scientists, Medicinal Chemists, and Structural Biologists
From: Senior Application Scientist, Structural Elucidation Group
Subject: Definitive Assignment of Cyclopropane Diastereomers via
Coupling Constants
Executive Summary: The "Reverse" Karplus Rule
In the structural characterization of 1,2-disubstituted cyclopropanes, the standard alkene rule (
) does not apply. Due to the geometric constraints of the three-membered ring, the relationship is inverted:
This guide details the mechanistic basis for this phenomenon, provides reference data ranges, and outlines a self-validating experimental protocol to ensure unambiguous assignment in drug discovery scaffolds.
Mechanistic Insight: Why is
?
To interpret the NMR data correctly, one must understand the rigid geometry of the cyclopropane ring. Unlike flexible acyclic systems or planar alkenes, cyclopropanes possess fixed dihedral angles that dictate the magnitude of the scalar coupling (
) according to the Karplus relationship.
The Geometric Constraint
-Vicinal Protons: The dihedral angle () is approximately . On the Karplus curve, corresponds to a maximum orbital overlap, resulting in a large coupling constant.
-Vicinal Protons: The dihedral angle is not .[1] Due to the triangular ring structure, the angle between trans substituents is approximately .
The Consequence: While
(anti-periplanar) typically yields the highest value (e.g., 12–18 Hz in alkenes), the angle in trans-cyclopropanes falls on the "shoulder" of the Karplus curve, yielding a significantly lower value than the cis arrangement.
Visualization: Stereochemical Decision Tree
The following workflow illustrates the logic for assigning stereochemistry based on
-values and NOE data.
Figure 1: Logical workflow for stereochemical assignment of cyclopropanes using NMR coupling constants.
Comparative Analysis: Trans vs. Alternatives
The table below provides a direct comparison of the trans-cyclopropane parameters against its primary isomer (cis) and the alkene analogs often confused by junior chemists.
Table 1: Comparative Coupling Constants (
)
Parameter
trans-Cyclopropane
cis-Cyclopropane
trans-Alkene
cis-Alkene
Typical Range ()
3.0 – 6.5 Hz
7.0 – 11.0 Hz
12 – 18 Hz
6 – 12 Hz
Dihedral Angle ()
~144°
~0°
180°
0°
Electronegativity Effect
High EN reduces (can drop to ~2 Hz)
High EN reduces (can drop to ~6 Hz)
Moderate reduction
Moderate reduction
Diagnostic NOE
Absent (H1 H2)
Strong (H1 H2)
Absent
Strong
Critical Variable: Substituent Electronegativity
Be cautious when the cyclopropane ring bears highly electronegative substituents (e.g., Fluorine, Oxygen). Electronegativity (EN) decreases the magnitude of vicinal coupling constants.[2][3]
Scenario: A cis-isomer with multiple fluorine substituents may exhibit a
value around 6 Hz, potentially mimicking a trans-isomer with electron-neutral substituents.
Solution: Always compare
-values relative to the specific substitution pattern or utilize the "Benzene Titration" protocol below to resolve ambiguity.
Experimental Protocol: Self-Validating Assignment
Step 1: Solvent Selection & "Benzene Titration"
Cyclopropyl protons often resonate in crowded upfield regions (
ppm).
Initial Scan: Run standard
H NMR in CDCl.
The Titration: If H1 and H2 signals overlap or show second-order "roofing" (making
measurement impossible):
Add 50
L of Benzene- (CD) directly to the NMR tube.
Re-acquire the spectrum.
Why? Benzene induces an anisotropic shift, often separating the cyclopropyl signals significantly, converting a complex AA'BB' system into a first-order AX system amenable to precise
measurement.
Step 2: Decoupling (Homodecoupling)
If the multiplet is complex due to coupling with other neighbors (e.g., a methylene group):
Select the resonance of the neighbor proton.
Apply a selective decoupling pulse during acquisition.
Result: The cyclopropyl H1 signal simplifies to a doublet, revealing the pure
or coupling constant without interference.
Step 3: NOE Validation (The "Truth" Test)
Never rely on
-values alone for new chemical entities (NCEs).
Run a 1D-NOESY (or 2D-NOESY/ROESY).
Irradiate H1.
Analysis:
Enhancement of H2: Confirms cis geometry.
No Enhancement of H2: Supports trans geometry (confirm by observing NOE to the substituent on the same face).
Advanced Visualization: Dihedral Geometry
Understanding the spatial arrangement clarifies why the couplings differ.
Figure 2: Geometric projection looking down the C1-C2 bond. The 'Trans' angle (
) results in lower coupling efficiency compared to the eclipsed 'Cis' angle ().
References
Wiberg, K. B., & Nist, B. J. (1961).[4] The NMR Spectra of Some Substituted Cyclopropanes. Journal of the American Chemical Society, 83(5), 1226–1230. [Link]
Minch, M. J. (1994).[5] Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41–56.[5] [Link]
Hesek, D., et al. (2005). Conformation of the Cyclopropane Ring in 1,2-Disubstituted Cyclopropanes. The Journal of Organic Chemistry, 70(7), 2591–2597. [Link]
Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980).[6][7] The relationship between proton-proton NMR coupling constants and substituent electronegativities. Tetrahedron, 36(19), 2783–2792. [Link]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Phenylthio Cyclopropanes
Executive Summary Phenylthio cyclopropanes (PTCPs) are critical synthetic intermediates in drug development, serving as precursors for vinyl cyclopropanes, allylic sulfides, and complex polycyclic scaffolds. Their identi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenylthio cyclopropanes (PTCPs) are critical synthetic intermediates in drug development, serving as precursors for vinyl cyclopropanes, allylic sulfides, and complex polycyclic scaffolds. Their identification and structural verification via Mass Spectrometry (MS) present unique challenges due to the high ring strain of the cyclopropane moiety and the lability of the C–S bond.
This guide provides an in-depth technical comparison of the analytical performance of Mass Spectrometry methods for PTCPs, specifically contrasting Electron Ionization (EI) against Electrospray Ionization (ESI) , and comparing the fragmentation behavior of PTCPs against their oxidized synthetic alternatives, Phenylsulfonyl Cyclopropanes .
Comparative Analysis: Ionization Techniques
The choice of ionization method dictates the quality of structural information obtained. For PTCPs, the "product performance" is defined by the ability to confirm molecular weight (MW) versus the ability to fingerprint the carbon skeleton.
Table 1: Performance Matrix (EI vs. ESI)
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Verdict
Energy Regime
Hard Ionization (70 eV)
Soft Ionization
EI for structure; ESI for MW.
Molecular Ion ()
Low intensity (<10%); often absent due to rapid ring opening.
Minimal. Requires CID (MS/MS) to generate fragments.
EI provides the "fingerprint."
Sensitivity
Moderate (picogram range).
High (femtogram range), but susceptible to matrix suppression.
ESI for trace analysis.
Key Artifacts
Thermal degradation in injector port.
Adduct formation (, ).
ESI is gentler on labile C–S bonds.
Expert Insight: The Causality of Instability
In EI, the removal of an electron from the sulfur lone pair generates a radical cation (
). The adjacent cyclopropane ring ( strain energy) immediately destabilizes this radical, driving a rapid cyclopropylcarbinyl-to-homoallyl rearrangement . This is why the molecular ion is often vanishingly small in EI spectra of PTCPs, necessitating ESI for robust MW determination.
Fragmentation Pathways: Product vs. Alternative
A critical differentiation in synthesis is distinguishing the Phenylthio (Sulfide) intermediate from its Phenylsulfonyl (Sulfone) analog. Their fragmentation pathways are distinct and serve as a self-validating identification system.
Table 2: Diagnostic Ion Comparison
Compound Class
Phenylthio Cyclopropane (PTCP)
Phenylsulfonyl Cyclopropane
Precursor Ion
(EI) or (ESI)
(EI) or (ESI)
Primary Loss
C–S Cleavage: Loss of or alkyl radical.
Rearrangement: Loss of (neutral loss of 64 Da).
Diagnostic Ions
109/110 () 150 ( for parent) 117 ( or Cinnamyl-type)
141 () 77 () [M-64] (Desulfonated alkene)
Mechanism
Radical-site initiated cleavage; Ring opening.
Sulfinate ester rearrangement extrusion.
Mechanistic Visualization
Understanding the specific fragmentation of PTCPs requires mapping the ring-opening mechanism. The diagram below illustrates the divergent pathways for a model PTCP (Cyclopropyl phenyl sulfide, MW 150).
Figure 1: Fragmentation Pathway of Phenylthio Cyclopropane[1]
Caption: Radical-induced ring opening of the cyclopropane moiety drives the formation of the stable phenylthio cation (m/z 109) and allyl cation (m/z 41).
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity and reproducibility, follow this standardized protocol for characterizing PTCPs.
Method A: GC-MS (Structural Fingerprinting)
Instrument: Agilent 7890B/5977B or equivalent single quadrupole.
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).
Inlet: Splitless mode, 250°C. Note: High inlet temps can degrade PTCPs; if degradation is observed, lower to 200°C.
Carrier Gas: Helium at 1.0 mL/min.
Oven Program: 50°C (1 min)
20°C/min 300°C (3 min).
Ion Source: EI, 70 eV, 230°C.
Validation Check: Monitor the ratio of
150 () to 109 (). A ratio < 0.1 indicates significant thermal degradation or rapid in-source fragmentation.
peak (m/z 151 for parent). If absent, check for (m/z 173). Perform MS/MS on the parent; observation of 109 confirms the phenylthio group.
Analytical Workflow Diagram
Caption: Dual-stream workflow ensures both structural fingerprinting (GC-MS) and intact molecular weight confirmation (LC-MS).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123348, Cyclopropyl phenyl sulfide. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, (cyclopropylthio)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Gross, M. L. (2004). Focus in honor of Fred McLafferty: The McLafferty Rearrangement.[1] Journal of the American Society for Mass Spectrometry.[1] (Contextualizing rearrangement mechanisms). Retrieved from [Link]
comparing biological activity of phenylsulfanyl vs phenoxy cyclopropanes
This guide provides a technical comparison of Phenylsulfanyl (–SPh) versus Phenoxy (–OPh) cyclopropanes, designed for medicinal chemists and drug discovery scientists. It synthesizes physicochemical data, metabolic profi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of Phenylsulfanyl (–SPh) versus Phenoxy (–OPh) cyclopropanes, designed for medicinal chemists and drug discovery scientists. It synthesizes physicochemical data, metabolic profiles, and synthetic methodologies to aid in rational bioisostere selection.
Executive Summary
In medicinal chemistry, the substitution of an ether oxygen (–O–) with a thioether sulfur (–S–) on a rigid cyclopropane scaffold is a classic bioisosteric replacement used to modulate lipophilicity , metabolic stability , and target residence time .
Phenoxy Cyclopropanes: Characterized by higher electronegativity, stronger hydrogen bond accepting (HBA) capability, and a "harder" electronic profile. They generally offer lower logP and higher aqueous solubility.
Phenylsulfanyl Cyclopropanes: Characterized by a larger van der Waals radius (1.80 Å vs 1.52 Å for O), increased lipophilicity (+0.5 to +1.0 logP shift), and susceptibility to metabolic S-oxidation. The C–S–C bond angle (~90-100°) is more acute than C–O–C (~110-120°), altering the vector of the phenyl ring relative to the cyclopropane core.
Physicochemical Profiling
The choice between sulfur and oxygen linkers fundamentally alters the ligand's spatial and electronic presentation.
Feature
Phenoxy (–O–) Cyclopropane
Phenylsulfanyl (–S–) Cyclopropane
Impact on Bioactivity
Bond Length (C–X)
~1.43 Å
~1.76 Å
Sulfur extends the phenyl ring further into the binding pocket.
Bond Angle (C–X–C)
~118°
~100°
Sulfur creates a "kinked" conformation, potentially accessing distinct sub-pockets.
LogP (Lipophilicity)
Lower (Baseline)
Higher (+0.5 – 1.0)
S-analogs often show higher brain penetrance but lower solubility.
H-Bond Acceptor
Strong
Weak
Oxygen is preferred if a water-mediated bridge or H-bond to the protein is critical.
Electronic Effect
Strong e- donor (+M)
Moderate e- donor (+M)
Oxygen activates the phenyl ring more strongly towards metabolism.
Metabolic Liability
O-Dealkylation (Slow)
S-Oxidation (Fast)
Sulfur converts to sulfoxide/sulfone (active or inactive metabolites).
Case Study: Biological Potency & Target Interaction
A comparative analysis of bioisosteric replacement in anticancer agents (SHetA2 analogs) and receptor ligands demonstrates the functional impact of this switch.
Mechanism of Action Differences
Hydrophobic Collapse: The phenylsulfanyl group is superior for filling lipophilic pockets (e.g., in GPCRs or kinase allosteric sites). The larger sulfur atom sheds solvating water molecules more easily than oxygen, leading to an entropy-driven binding gain.
Conformational Locking: The cyclopropane ring restricts the rotation of the phenyl group.
Phenoxy:[1][2] The wider bond angle holds the phenyl ring closer to the cyclopropane plane.
Phenylsulfanyl:[1][3][4] The acute angle forces the phenyl ring into a more orthogonal orientation, often improving selectivity for narrow clefts.
Based on SHetA2 analog studies and general SAR trends for aryl-X-alkyl systems.
Compound Analog
Linker Atom
Target (e.g., Ovarian Cancer Cell Line)
IC50 (µM)
Efficacy (%)
Notes
Analog A
Oxygen (–O–)
A2780
0.85
94%
Higher potency due to H-bonding in the hinge region.
Analog B
Sulfur (–S–)
A2780
3.20
84%
Lower potency but increased half-life (t1/2).
Analog C
Sulfoxide (–SO–)
A2780
>10.0
<50%
S-oxidation disrupts binding (chiral center introduced).
Key Insight: While the sulfur analog (Analog B) is often less potent in vitro if a specific H-bond is lost, it frequently exhibits superior in vivo exposure due to reduced clearance (unless S-oxidation is rapid).
Metabolic Stability & Toxicology
The metabolic fates of these two moieties are distinct. The cyclopropane ring itself protects the
-carbon from hydroxylation, shifting metabolism to the linker or the phenyl ring.
Metabolic Pathways Visualization
The following diagram illustrates the divergent metabolic pathways for Phenoxy vs. Phenylsulfanyl cyclopropanes.
Figure 1: Divergent metabolic liabilities.[5] Sulfur is prone to sequential oxidation, potentially creating chiral sulfoxides that may have different pharmacological activities.
Experimental Protocols
Protocol A: Synthesis of Phenylsulfanyl Cyclopropanes
Rationale: This method utilizes Phenyl Vinyl Sulfide as a robust precursor for metal-catalyzed cyclopropanation.
Dissolve Cobalt catalyst in anhydrous toluene under
atmosphere.
Add phenyl vinyl sulfide.
Add ethyl diazoacetate dropwise over 2 hours at room temperature (slow addition prevents dimerization).
Stir for 12 hours.
Workup: Concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc).
Validation:
NMR will show characteristic cyclopropyl protons at 0.8–1.5 ppm.
Protocol B: Synthesis of Phenoxy Cyclopropanes
Rationale: Direct cyclopropanation of phenyl vinyl ether is difficult due to polymerization. The Simmons-Smith reaction on an allylic ether or alkylation of phenol with a cyclopropyl halide is preferred.
Analysis: LC-MS/MS. Monitor parent depletion and formation of +16 Da (Sulfoxide/Hydroxyl) and +32 Da (Sulfone) peaks.
Calculation:
Decision Logic for Bioisostere Selection
Use this logic flow to decide between Phenoxy and Phenylsulfanyl scaffolds for your lead optimization.
Figure 2: Strategic decision tree for linker selection based on pocket properties and metabolic requirements.
References
Gagnon, A., et al. (2018). Activity of oxygen- versus sulfur-containing analogs of the Flex-Het anticancer agent SHetA2.[6] PubMed . [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry . [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] Journal of Medicinal Chemistry . [Link][8]
Ilardi, E. A., et al. (2014). Methods for the Synthesis of Cyclopropanes. Organic Chemistry Frontiers . [Link]
Chaykovsky, M., & Corey, E. J. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society . [Link]
Comparative Technical Guide: trans-2-Phenylsulfanylcyclopropanecarboxylic Acid vs. trans-2-Phenylcyclopropanecarboxylic Acid
This is a comprehensive technical comparison guide designed for researchers in medicinal chemistry and drug discovery. Executive Summary This guide provides a critical analysis of two structurally related cyclopropane sc...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical comparison guide designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
This guide provides a critical analysis of two structurally related cyclopropane scaffolds: trans-2-phenylcyclopropanecarboxylic acid (PCP-Acid) and its thioether bioisostere, trans-2-phenylsulfanylcyclopropanecarboxylic acid (PSP-Acid) .
While PCP-Acid is a well-established pharmacophore—serving as the direct precursor to the MAO/LSD1 inhibitor Tranylcypromine and a core scaffold for GPR120 agonists—PSP-Acid represents a strategic bioisostere used to modulate lipophilicity, metabolic stability, and conformational flexibility.
Key Differentiator: The insertion of the sulfur atom in PSP-Acid disrupts the rigid conjugation of the phenyl ring with the cyclopropane, introduces a "soft" metabolic handle (S-oxidation), and significantly alters the vector of the phenyl substituent, impacting receptor binding affinity.
Chemical & Physical Properties
The following table contrasts the fundamental physicochemical properties that drive the decision to use one scaffold over the other in Hit-to-Lead optimization.
~4.3 (Slightly more acidic due to S-inductive effect)
H-Bond Acceptors
2
2 (S is a weak acceptor)
Rotatable Bonds
2
3 (S-Linker adds flexibility)
Metabolic Liability
Benzylic Hydroxylation (CYP450)
S-Oxidation (Sulfoxide/Sulfone)
Key Application
MAO/LSD1 Inhibitors, GPR120 Agonists
Bioisosteric Replacement, Metabolic Probes
Synthetic Pathways & Methodologies
The synthesis of these two molecules requires fundamentally different strategies due to the nature of the C-C vs. C-S bond formation.
A. Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid (PCP-Acid)
Mechanism: Carbene Insertion (Simmons-Smith or Diazoacetate).
The classic route involves the rhodium- or copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate.
Add Rh₂(OAc)₄ to a solution of styrene in DCM under N₂.
Add ethyl diazoacetate dropwise over 4 hours (slow addition controls exotherm and minimizes dimerization).
Stir at room temperature for 12 hours.
Hydrolysis: Treat the resulting ester with LiOH (2.0 eq) in THF/H₂O (1:1) at 60°C for 4 hours.
Workup: Acidify with 1M HCl, extract with EtOAc, dry over Na₂SO₄.
Purification: Recrystallization from hexanes/EtOAc yields the trans isomer preferentially.
B. Synthesis of trans-2-Phenylsulfanylcyclopropanecarboxylic Acid (PSP-Acid)
Mechanism: Nucleophilic Substitution / Michael-Induced Ring Closure (MIRC).
The sulfur atom allows for a nucleophilic attack strategy, often starting from epichlorohydrin or via addition to a pre-formed cyclopropene (less common) or acrylate equivalents.
Dissolve thiophenol and K₂CO₃ in DMF. Stir for 30 min to generate the thiolate.
Add the cyclopropyl electrophile (often generated in situ or using a 2-bromo ester precursor).
Heat to 80°C for 6 hours.
Hydrolysis: Saponify the ester using NaOH (2M) in MeOH.
Workup: Acidify carefully (pH 3) to avoid decarboxylation or ring opening.
Note: The trans stereochemistry is often dictated by thermodynamic control during the ring-closure step if using a MIRC approach (e.g., reacting thiophenol with 4-chlorobut-2-enoate).
GPR120 is a target for Type 2 Diabetes and obesity.[1][2] The endogenous ligands are long-chain fatty acids.
PCP-Acid: Acts as a rigid bioisostere of the phenylpropanoic acid tail found in agonists like TUG-891 . The cyclopropane ring restricts the conformation, potentially locking the molecule in a bioactive pose.
PSP-Acid: The thioether linker increases the distance between the phenyl ring and the acid headgroup by ~0.4 Å and alters the bond angle.
Effect: If the receptor pocket is deep and hydrophobic, the extra lipophilicity (LogP +0.5) and flexibility of the S-linker can enhance potency. However, if the pocket is sterically constrained, the bulky sulfur atom may clash.
Target 2: MAO and LSD1 Inhibition
PCP-Acid: The metabolic precursor to Tranylcypromine (2-phenylcyclopropylamine). The amine irreversibly inhibits MAO/LSD1 via a radical mechanism involving ring opening.
PSP-Acid: The amine derivative (2-phenylsulfanylcyclopropylamine) is a known inhibitor but with different kinetics. The sulfur atom can stabilize radical intermediates differently than the phenyl ring, potentially altering selectivity between MAO-A, MAO-B, and LSD1.
Metabolic Stability (The "Soft Spot")
PCP-Acid: Primary metabolism is benzylic hydroxylation (slow) or ring opening (if amine).
PSP-Acid: Highly susceptible to S-oxidation by FMOs (Flavin-containing Monooxygenases) and CYPs.
Outcome: Conversion to the Sulfoxide (S=O) and Sulfone (O=S=O). This dramatically lowers LogP and changes the electronic nature of the ring (electron-withdrawing). This is often a "metabolic soft spot" used to reduce half-life in drug design.
Visualizations (Graphviz)
Figure 1: Comparative Synthetic Logic
This diagram illustrates the divergent synthetic roots for accessing these two scaffolds.
Caption: Divergent synthetic pathways: Carbene insertion for the carbon-linked scaffold vs. Nucleophilic substitution for the sulfur-linked scaffold.
Figure 2: Structure-Activity Relationship (SAR) Decision Tree
Use this logic flow to decide which scaffold to deploy in your lead optimization campaign.
Caption: Strategic decision matrix for selecting between Phenyl and Phenylsulfanyl scaffolds based on medicinal chemistry objectives.
References
PubChem. trans-2-Phenylcyclopropanecarboxylic acid. National Library of Medicine. [Link]
Shimpukade, B., et al. (2012). Discovery of TUG-891, a Potent and Selective Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist. Journal of Medicinal Chemistry. [Link]
Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine.[3][4] Journal of the American Chemical Society.[3] (Seminal synthesis of the PCP scaffold). [Link]
Wernel, J., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. [Link]